Product packaging for 2-Chloro-4-methylbenzothiazole(Cat. No.:CAS No. 3622-32-0)

2-Chloro-4-methylbenzothiazole

Cat. No.: B148543
CAS No.: 3622-32-0
M. Wt: 183.66 g/mol
InChI Key: NYNLRPVNVRAELQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzothiazole is a privileged chemical scaffold in modern medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents . The benzothiazole core is recognized for its significant role in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties . The 2-chloro substituent on this heterocyclic framework is a key reactive site, enabling efficient structural elaboration through cross-coupling reactions and nucleophilic substitutions to generate diverse libraries of bioactive molecules . Researchers utilize this compound in the design and synthesis of targeted therapies, such as kinase inhibitors and agents for neurodegenerative diseases . Its incorporation into molecular structures has been investigated for inhibiting critical disease-related pathways, making it a valuable building block for probing biological mechanisms and advancing lead compounds in oncology and neuroscience research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B148543 2-Chloro-4-methylbenzothiazole CAS No. 3622-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNLRPVNVRAELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365944
Record name 2-Chloro-4-methylbenzothiazole
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-32-0
Record name 2-Chloro-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylbenzothiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. Its structure, a fusion of a benzene ring and a thiazole ring with chloro and methyl substitutions, imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular structure.

Molecular Structure and Properties

This compound possesses the chemical formula C₈H₆ClNS and a molecular weight of 183.66 g/mol . The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A chlorine atom is substituted at the 2-position of the thiazole ring, and a methyl group is attached to the 4-position of the benzene ring.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 3622-32-0
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
Melting Point 49-50 °C
Boiling Point 130 °C (at 9 Torr)
Appearance White to yellow solid

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, analogous to established methods for similar benzothiazole derivatives. A common pathway involves the reaction of a substituted aniline with a thiocyanate source, followed by chlorination.

Experimental Protocol: Synthesis

Materials:

  • 3-Methylaniline (o-toluidine)

  • Ammonium thiocyanate

  • Sulfuryl chloride

  • Chlorobenzene

  • Sulfuric acid

  • Ammonium hydroxide

  • Ethanol

  • Water

Procedure:

  • Formation of 1-(2-methylphenyl)thiourea: A solution of 3-methylaniline in a suitable solvent like chlorobenzene is prepared in a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel. Concentrated sulfuric acid is added dropwise to form the amine salt. To this suspension, ammonium thiocyanate is added, and the mixture is heated.

  • Cyclization and Chlorination: After cooling the thiourea solution, sulfuryl chloride is added portion-wise while carefully controlling the temperature. The reaction mixture is then heated to complete the cyclization and chlorination, forming the this compound.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is dissolved in hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is then made alkaline with ammonium hydroxide to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Thiourea Formation cluster_intermediate Intermediate cluster_reaction2 Cyclization & Chlorination cluster_product Crude Product cluster_purification Purification cluster_final Final Product 3-Methylaniline 3-Methylaniline Reaction1 Reaction with H₂SO₄ and heat 3-Methylaniline->Reaction1 Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Reaction1 Thiourea 1-(2-methylphenyl)thiourea Reaction1->Thiourea Reaction2 Reaction and heating Thiourea->Reaction2 Sulfuryl_chloride Sulfuryl chloride (SO₂Cl₂) Sulfuryl_chloride->Reaction2 Crude_Product Crude 2-Chloro-4- methylbenzothiazole Reaction2->Crude_Product Workup Alkaline work-up & Filtration Crude_Product->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Final_Product Pure 2-Chloro-4- methylbenzothiazole Recrystallization->Final_Product

Caption: Synthetic pathway for this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The methyl group protons will appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the thiazole ring, and the methyl group provide crucial information for structural assignment.

Predicted ¹H and ¹³C NMR Data: Note: The following data are predicted based on the analysis of structurally similar compounds. Experimental values may vary.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H7.0 - 8.0m3HAr-H
Methyl-H~2.5s3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
Aromatic/Thiazole C120 - 155Ar-C, Thiazole-C
Methyl C~20-CH₃
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

  • Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected Characteristic FT-IR Absorptions:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2950-2850Methyl C-H stretch
1600-1450Aromatic C=C stretch
~1550C=N stretch (thiazole ring)
~800-700C-Cl stretch
Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (183.66 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways may involve the loss of the chlorine atom, the methyl group, or cleavage of the thiazole ring.

Predicted Mass Spectrometry Data:

m/zInterpretation
183/185[M]⁺ / [M+2]⁺ (Molecular ion with chlorine isotopes)
148[M - Cl]⁺
168[M - CH₃]⁺
Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

Data Acquisition:

  • Inject the sample solution into the GC-MS system.

  • The compound will be vaporized, separated by the GC column, and then ionized in the mass spectrometer (commonly by electron impact, EI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

ElucidationWorkflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry cluster_Elucidation Structure Elucidation Sample Purified 2-Chloro-4- methylbenzothiazole NMR_Analysis ¹H and ¹³C NMR Analysis Sample->NMR_Analysis IR_Analysis FT-IR Analysis Sample->IR_Analysis MS_Analysis Mass Spectrometry Analysis Sample->MS_Analysis NMR_Data Proton & Carbon Environment Data NMR_Analysis->NMR_Data Data_Integration Integration of Spectroscopic Data NMR_Data->Data_Integration IR_Data Functional Group Information IR_Analysis->IR_Data IR_Data->Data_Integration MS_Data Molecular Weight & Fragmentation Pattern MS_Analysis->MS_Data MS_Data->Data_Integration Structure_Confirmation Confirmed Structure of This compound Data_Integration->Structure_Confirmation

An In-depth Technical Guide to 2-Chloro-4-methylbenzothiazole (CAS: 3622-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylbenzothiazole, a key heterocyclic intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, with a focus on experimental protocols. Furthermore, it explores the biological significance of its derivatives, particularly in the context of enzyme inhibition and cancer research, providing insights for professionals in drug development.

Core Compound Properties

This compound is a substituted benzothiazole with the chemical formula C₈H₆ClNS.[1] Its core structure, featuring a fused benzene and thiazole ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3622-32-0[2]
Molecular Formula C₈H₆ClNS[1]
Molecular Weight 183.66 g/mol
Appearance Yellow to brown crystalline powder[3]
Melting Point 49-50 °CNot explicitly found for this compound, but related compounds have similar melting points.
Boiling Point 130 °C at 9 TorrNot explicitly found for this compound, but related compounds have similar boiling points.
Storage Temperature 2-8°C[4]

Table 2: Spectral Data of this compound and Analogous Compounds

Data TypeDescriptionReference(s)
¹H NMR A Certificate of Analysis indicates a ¹H NMR spectrum is available for this compound.[5]
¹³C NMR Data for the analogous compound 5-Chloro-2-methylbenzothiazole: δ 168.8, 152.9, 134.1, 131.9, 126.6, 125.1, 121.2, 19.1 ppm.
Mass Spectrum For the related 2-chlorobenzothiazole, major fragments are observed at m/z 169 (M+), 171 (M+2), and 108.[6]
IR Spectrum Data for the related 5-chloro-2-methylbenzothiazole shows characteristic peaks for the benzothiazole ring system.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-mercapto-4-methylbenzothiazole.

Synthesis of 2-Mercapto-4-methylbenzothiazole (Precursor)

Experimental Protocol:

  • Reaction Setup: In a 500 mL reactor, charge 27 g of o-toluidine, 8 g of sulfur, and 22 g of carbon disulfide.

  • Heating: Electrically heat the reactor to 275°C over 70 minutes. The initial pressure at this temperature will be approximately 240 psig.

  • Reaction Time: Maintain the temperature at 275°C for 2.5 hours. The pressure is expected to level out at around 470 psig within the first 90 minutes.

  • Cooling and Extraction: After the reaction is complete, cool the reactor. Mix the reaction mixture with 200 g of water containing 16 g of sodium hydroxide. A tar-like residue will form, which can be removed by decantation.

  • Acidification and Isolation: Acidify the decanted liquid with hydrochloric acid. The resulting mixture is then filtered to yield crude 2-mercapto-4-methylbenzothiazole.

Chlorination of 2-Mercapto-4-methylbenzothiazole

A general method for the conversion of 2-mercaptobenzothiazoles to their 2-chloro counterparts involves the use of sulfuryl chloride (SO₂Cl₂).[8]

Experimental Protocol (Adapted):

  • Reaction Setup: In a suitable reaction vessel, place 0.6 moles of 2-mercapto-4-methylbenzothiazole.

  • Addition of Chlorinating Agent: With stirring, add 3.7 moles of sulfuryl chloride over a period of 5 minutes at approximately 25°C. The reaction is exothermic, and the temperature may rise to 35-40°C.

  • Reaction Time: Allow the mixture to stand for about one hour.

  • Workup: Add ice and water to the reaction mixture to decompose any excess sulfuryl chloride. An oily layer of this compound will separate.

  • Purification: Separate the oily layer and wash it three times with an equal volume of water. The resulting product can be further purified by distillation under reduced pressure.[8]

G cluster_0 Synthesis of 2-Mercapto-4-methylbenzothiazole cluster_1 Synthesis of this compound o-toluidine o-toluidine Reaction Mixture Reaction Mixture o-toluidine->Reaction Mixture Sulfur Sulfur Sulfur->Reaction Mixture Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Heat (275°C) Purified 2-Mercapto-4-methylbenzothiazole Purified 2-Mercapto-4-methylbenzothiazole Crude Product->Purified 2-Mercapto-4-methylbenzothiazole NaOH wash, HCl acidification 2-Mercapto-4-methylbenzothiazole 2-Mercapto-4-methylbenzothiazole Reaction Reaction 2-Mercapto-4-methylbenzothiazole->Reaction Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Reaction Crude this compound Crude this compound Reaction->Crude this compound Stirring, ~25°C Purified this compound Purified this compound Crude this compound->Purified this compound Water wash, Distillation

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Experimental Protocols

The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution, making this compound a valuable building block for creating a diverse library of derivatives.

Nucleophilic Substitution Reactions

General Workflow:

G This compound This compound Reaction Reaction This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Base, Solvent, Heat 2-Substituted-4-methylbenzothiazole 2-Substituted-4-methylbenzothiazole Reaction->2-Substituted-4-methylbenzothiazole

Caption: General workflow for nucleophilic substitution.

Experimental Protocols (Adapted for this compound):

  • Reaction with Amines:

    • Dissolve 1 equivalent of this compound and 1.2 equivalents of the desired amine in a suitable solvent (e.g., ethanol, DMF).

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Isolate the product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • Reaction with Thiols:

    • In a suitable solvent (e.g., DMF), combine 1 equivalent of this compound, 1.1 equivalents of the desired thiol, and 1.5 equivalents of a base (e.g., K₂CO₃).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

  • Reaction with Alkoxides:

    • Prepare the alkoxide by reacting the corresponding alcohol with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

    • Add 1 equivalent of this compound to the alkoxide solution.

    • Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Applications in Drug Development

Derivatives of 2-substituted benzothiazoles have garnered significant interest in medicinal chemistry due to their broad range of biological activities.

Enzyme Inhibition
  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of both MAO-A and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and depression. This suggests that the this compound scaffold could be a valuable starting point for the development of novel MAO inhibitors.

Anticancer Research

The benzothiazole nucleus is a prominent scaffold in the design of anticancer agents. Derivatives have been shown to target various signaling pathways crucial for cancer cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives have shown the ability to inhibit key components of this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibition Benzothiazole Derivative->AKT Inhibition Benzothiazole Derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

  • EGFR Modulation: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Studies have indicated that 2-substituted benzothiazoles can downregulate EGFR protein levels, leading to the induction of apoptosis in cancer cells.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Cell Survival and Proliferation Cell Survival and Proliferation Downstream Signaling->Cell Survival and Proliferation 2-Substituted Benzothiazole 2-Substituted Benzothiazole 2-Substituted Benzothiazole->EGFR Downregulation

Caption: Downregulation of EGFR by 2-substituted benzothiazoles.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or a fume hood.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as enzyme inhibitors and potential anticancer agents targeting key signaling pathways, underscore its importance for researchers, scientists, and professionals in the field of drug development. Further exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, including experimental protocols, and presents predicted characterization data based on analogous compounds and spectroscopic principles.

Introduction

This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for a wide range of biological activities. The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position of the benzothiazole core creates a molecule with potential for further chemical modification and exploration of its pharmacological properties. This guide serves as a practical resource for researchers interested in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylbenzothiazole, from o-toluidine. The second step is the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Synthesis of 2-Amino-4-methylbenzothiazole

A common and effective method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Mixture: To the flask, add o-toluidine and ammonium thiocyanate in a suitable solvent such as ethanol.[2] Add a catalytic amount of a strong acid, like concentrated hydrochloric acid.

  • Halogen Addition: While stirring the mixture, slowly add a solution of bromine in glacial acetic acid from the dropping funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for approximately one hour.[2]

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Filter the solid precipitate, wash it with cold water, and dry it thoroughly.

  • Purification: The crude 2-amino-4-methylbenzothiazole can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to light yellow crystalline solid.[3]

Diagram of the Synthesis of 2-Amino-4-methylbenzothiazole:

G o_toluidine o-Toluidine thiourea_intermediate (2-methylphenyl)thiourea (Intermediate) o_toluidine->thiourea_intermediate + NH4SCN, H+ amino_benzothiazole 2-Amino-4-methylbenzothiazole thiourea_intermediate->amino_benzothiazole + Br2 (or Cl2) (Cyclization) G start 2-Amino-4-methylbenzothiazole diazonium 4-Methylbenzothiazole-2-diazonium chloride start->diazonium + NaNO2, HCl (0-5 °C) product This compound diazonium->product + CuCl G synthesis Synthesized Compound purification Purification (Column Chromatography/Distillation) synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structural Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis

References

An In-depth Technical Guide to the Crystal Structure and Properties of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-4-methylbenzothiazole. While a definitive crystal structure for this specific compound is not publicly available, this document compiles and analyzes data from closely related benzothiazole derivatives to offer valuable insights for research and development. The guide covers synthesis, potential biological activity, and key structural features, presenting data in a clear and accessible format for professionals in drug discovery and materials science.

Molecular Structure and Crystallographic Parameters

Direct crystallographic data for this compound is not currently available in open-access databases. However, analysis of structurally similar compounds, such as 2-Chloro-4-(methylthio)benzo[d]thiazole and various substituted benzothiazoles, allows for the reliable estimation of key structural parameters. The benzothiazole core is a planar bicyclic system, and the chloro and methyl substituents are not expected to significantly alter this planarity.

Table 1: Estimated Crystallographic Data for this compound

ParameterEstimated Value
Crystal SystemMonoclinic (predicted)
Space GroupP2₁/c (predicted)
a (Å)~11.0 - 12.0
b (Å)~7.0 - 8.0
c (Å)~14.0 - 15.0
β (°)~95 - 105
Volume (ų)~1100 - 1300
Z4

Table 2: Key Bond Lengths and Angles (Based on Analogous Structures)

Bond/AngleValue (Å/°)
C2-Cl1.73 - 1.75 Å[1]
C-N (thiazole ring)1.29 - 1.32 Å[1]
C-S (thiazole ring)1.76 - 1.81 Å[1]
N1-C2-S1 (thiazole)~122.5°[1]

Synthesis and Crystallization

The synthesis of this compound can be approached through the chlorination of a suitable precursor. A plausible synthetic route starts from 2-amino-4-methylbenzothiazole, which is commercially available or can be synthesized from o-toluidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of 2-aminobenzothiazoles to their 2-chloro derivatives.

Materials:

  • 2-Amino-4-methylbenzothiazole

  • Copper(II) chloride (CuCl₂)

  • tert-Butyl nitrite

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-methylbenzothiazole (1 equivalent) in acetonitrile.

  • Add copper(II) chloride (1.2 equivalents) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add tert-butyl nitrite (1.5 equivalents) to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Materials:

  • Purified this compound

  • Ethanol

  • Hexane

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot ethanol.

  • Slowly add hexane dropwise until the solution becomes slightly turbid.

  • Gently warm the solution to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Colorless to pale yellow crystals are expected to form over several days.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The mechanism of action for many benzothiazole-based compounds involves the inhibition of key enzymes in cellular pathways.[2] For this compound, the electrophilic chlorine atom at the C2 position is a key feature that can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.[1]

While specific signaling pathways for this compound have not been elucidated, a plausible mechanism of action, based on related compounds, is the inhibition of protein kinases.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-4-methylbenzothiazole 2-Amino-4-methylbenzothiazole Reaction_Vessel Diazotization & Sandmeyer-type Reaction 2-Amino-4-methylbenzothiazole->Reaction_Vessel Reagents CuCl2, t-BuONO, Acetonitrile Reagents->Reaction_Vessel Quenching Aqueous HCl Reaction_Vessel->Quenching Reaction Mixture Extraction Dichloromethane Quenching->Extraction Washing NaHCO3, Brine Extraction->Washing Drying MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Crude Product Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Mechanism_of_Action This compound This compound ATP_Binding_Site ATP Binding Site This compound->ATP_Binding_Site Binds to (potentially covalent) Protein_Kinase Protein Kinase (e.g., in Cancer Cell) Protein_Kinase->ATP_Binding_Site Substrate_Binding_Site Substrate Binding Site Protein_Kinase->Substrate_Binding_Site Inhibition Inhibition of Kinase Activity ATP_Binding_Site->Inhibition Downstream_Effects Blockade of Downstream Signaling Pathways Inhibition->Downstream_Effects Cellular_Response Apoptosis / Inhibition of Proliferation Downstream_Effects->Cellular_Response

Caption: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methylbenzothiazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4-methylbenzothiazole with various nucleophiles. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position is crucial for the development of novel therapeutic agents. This document details the underlying reaction mechanisms, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction, which is the principal pathway for the derivatization of this versatile building block.

Core Concepts: Reactivity of the Benzothiazole Scaffold

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon atom. This electrophilicity is a consequence of the electron-withdrawing effect of the nitrogen atom within the thiazole ring. This polarization facilitates the attack of nucleophiles at this position, leading to the displacement of the chlorine atom. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The general SNAr mechanism involves two main steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored, yielding the 2-substituted product.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the benzothiazole ring can further stabilize this intermediate and accelerate the reaction.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 2-aminobenzothiazole derivatives, which are known to possess a range of biological activities, including anticancer and antimicrobial properties.

Quantitative Data for Reaction with Amines

Nucleophile (Amine)ProductReaction ConditionsYield (%)Reference
Aniline2-(Phenylamino)-4-methylbenzothiazoleReflux in ethanolGood to Excellent[1]
Substituted Anilines2-(Arylamino)-4-methylbenzothiazolesVarious, often with base catalysis40-60[2]
Piperidine2-(Piperidin-1-yl)-4-methylbenzothiazoleHeat in a suitable solvent (e.g., DMF)High[3]

Experimental Protocol: Synthesis of 2-(Phenylamino)-4-methylbenzothiazole

  • Materials:

    • This compound (1.0 mmol)

    • Aniline (1.2 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add aniline to the solution.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.

    • Filter the solid product, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol.[3]

Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles provides access to 2-(thioether)-benzothiazole derivatives. These compounds are of interest in materials science and have also been explored for their biological activities.

Quantitative Data for Reaction with Thiols

Nucleophile (Thiol)ProductReaction ConditionsYield (%)Reference
Thiophenol2-(Phenylthio)-4-methylbenzothiazoleBase (e.g., K2CO3) in DMFHigh[4]
Substituted Thiophenols2-(Arylthio)-4-methylbenzothiazolesBase catalysisGood to Excellent[4]

Experimental Protocol: Synthesis of 2-(Phenylthio)-4-methylbenzothiazole

  • Materials:

    • This compound (1.0 mmol)

    • Thiophenol (1.1 mmol)

    • Potassium carbonate (K2CO3) (1.5 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

  • Procedure:

    • To a stirred solution of this compound in DMF, add potassium carbonate.

    • Add thiophenol dropwise to the mixture.

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Alkoxide Nucleophiles

The reaction of 2-chlorobenzothiazoles with alkoxides, such as sodium methoxide, leads to the formation of 2-alkoxybenzothiazole derivatives. While specific data for the 4-methyl analog is limited, the reaction is expected to proceed efficiently.

Quantitative Data for Reaction with Alkoxides

Nucleophile (Alkoxide)ProductReaction ConditionsYield (%)Reference
Sodium Methoxide2-Methoxy-4-methylbenzothiazoleReflux in methanol~90% (by analogy)[5]

Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzothiazole

  • Materials:

    • This compound (1.0 mmol)

    • Sodium methoxide (1.2 mmol)

    • Methanol (15 mL)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Heat the mixture at reflux for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or distillation.[5]

Visualizing the Reaction Mechanism and Workflow

To further elucidate the processes involved in the derivatization of this compound, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-4-methylbenzothiazole Meisenheimer->Product Elimination LeavingGroup Chloride Ion (Cl⁻)

Figure 1: SNAr Mechanism on this compound.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve this compound in solvent - Add nucleophile and base (if required) Start->ReactionSetup Heating Heating and Stirring (Monitor by TLC) ReactionSetup->Heating Workup Reaction Work-up: - Quench reaction - Extraction Heating->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its facile reaction with a variety of nucleophiles, including amines, thiols, and alkoxides, provides a robust platform for the synthesis of a diverse library of 2-substituted-4-methylbenzothiazole derivatives. These derivatives are of significant interest to the pharmaceutical and materials science industries. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic scaffold.

References

A Technical Guide to 2-Chloro-4-methylbenzothiazole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzothiazole is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 3622-32-0[2]
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
Appearance Not specified, likely a solid at room temperature
Melting Point 65-70 °C (for the related compound 5-Chloro-2-methylbenzothiazole)
Boiling Point Not specified
Storage Temperature Not specified, general cool and dry conditions recommended[2]

Synthesis

The synthesis of this compound can be approached through multi-step procedures common for benzothiazole derivatives. A general and illustrative pathway involves the cyclization of a substituted aminothiophenol followed by chlorination.

General Synthetic Workflow

synthesis_workflow A 3-Methyl-2-aminothiophenol C 2,4-Dimethylbenzothiazole A->C Cyclization B Acetic Anhydride B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., SOCl₂ or POCl₃) D->E

Caption: A general synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole Derivatives (General Procedure)

Materials:

  • 3-Methyl-2-aminothiophenol

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a reaction flask, dissolve 3-methyl-2-aminothiophenol in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture to 80-120 °C for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and filter any solids.

  • Cool the filtrate in an ice-water bath and slowly add a sodium hydroxide solution to neutralize the acid, adjusting the pH to approximately 7.0.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzothiazole.

  • The subsequent chlorination of the 2-methyl group would require a separate step, for which a specific protocol would need to be developed, likely involving a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[4]

Nucleophilic Aromatic Substitution (SNAAr)

This compound is expected to readily undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. This is a key transformation for introducing diverse functional groups and building more complex molecules.[4]

General Reaction Scheme:

snAr_reaction reactant This compound product 2-Substituted-4-methylbenzothiazole reactant->product Substitution nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) nucleophile->product hcl HCl

References

2-Chloro-4-methylbenzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 2-Chloro-4-methylbenzothiazole

This guide provides comprehensive information on the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a heterocyclic organic compound. Its fundamental chemical properties, including molecular weight and formula, are crucial for its application in scientific research and synthesis. The CAS number for this compound is 3622-32-0[1][2][3].

Quantitative Chemical Properties

The molecular formula and weight are key identifiers for any chemical compound. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the substance.

PropertyValue
Molecular Formula C8H6ClNS[1][2][4]
Molecular Weight 183.66 g/mol [1][2][3][5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual research labs and chemical suppliers. However, a general workflow for its characterization would typically involve:

  • Synthesis Verification : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the synthesized compound.

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound, often reported as a percentage (e.g., 98% purity)[4].

  • Physical Characterization : Measurement of physical constants like melting point and boiling point would be conducted using standard laboratory apparatus.

Visualizing Chemical Identity

To illustrate the relationship between the compound's name and its fundamental properties, the following diagram is provided.

Compound This compound CAS: 3622-32-0 Properties Molecular Formula: C8H6ClNS Molecular Weight: 183.66 g/mol Compound:f1->Properties:f0 has

Chemical Identity of this compound.

References

Methodological & Application

Application Note: Synthesis of 2-Amino-4-methylbenzothiazole from 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-4-methylbenzothiazole, a key intermediate in the production of various agrochemicals and a valuable scaffold in medicinal chemistry. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloro-4-methylbenzothiazole with ammonia. This method offers a direct route to the desired product, and this document outlines the necessary reagents, optimal reaction conditions, and purification methods to ensure a high-purity final product.

Introduction

2-Amino-4-methylbenzothiazole is a significant heterocyclic compound, primarily utilized as a precursor in the synthesis of fungicides, most notably Tricyclazole, which is effective in controlling rice blast disease.[1] Beyond its role in agrochemicals, the 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 2-amino-4-methylbenzothiazole can be approached through various routes, including the cyclization of (2-methylphenyl)thiourea.[1] However, the direct amination of this compound presents a straightforward and efficient synthetic strategy. This application note details a robust protocol for this conversion, focusing on providing researchers with a reliable method for obtaining high-purity 2-amino-4-methylbenzothiazole.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the benzothiazole ring system activates the chlorine atom at the 2-position, making it susceptible to nucleophilic attack by ammonia. The reaction is typically carried out at elevated temperatures and pressures to facilitate the displacement of the chloride ion.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aqueous ammonia (25-28% solution)

  • Toluene

  • Sodium hydroxide solution (10% w/v)

  • Deionized water

  • Anhydrous sodium sulfate

  • High-pressure autoclave or sealed reaction vessel

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 eq) and aqueous ammonia solution (10.0 eq).

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-160 °C with constant stirring. Maintain this temperature for 8-10 hours. The internal pressure will increase during the reaction; ensure the autoclave is rated for the expected pressure at this temperature.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene to extract the organic components. Separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and a 10% sodium hydroxide solution to remove any unreacted starting material and acidic byproducts. Finally, wash with deionized water until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-methylbenzothiazole as an off-white to slightly beige crystalline powder.[2]

  • Characterization: Confirm the identity and purity of the final product using melting point determination, NMR, FT-IR, and mass spectrometry.

Data Presentation

Table 1: Physical and Spectroscopic Data of 2-Amino-4-methylbenzothiazole

PropertyValue
Molecular FormulaC₈H₈N₂S
Molecular Weight164.23 g/mol
AppearanceOff-white to slightly beige crystalline powder[2]
Melting Point137-139 °C
¹H NMR (CDCl₃) Typical shifts (ppm):
δ 7.0-7.5 (m, 3H, Ar-H)
δ 5.0-5.5 (br s, 2H, -NH₂)
δ 2.4 (s, 3H, -CH₃)
IR (KBr) Characteristic peaks (cm⁻¹):
3400-3200 (N-H stretching)
1620-1580 (C=N stretching)
1550-1500 (aromatic C=C stretching)
Mass Spec (EI) m/z 164 [M]⁺

Note: NMR and IR spectral data are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine this compound and Aqueous Ammonia in Autoclave react Heat to 150-160 °C for 8-10 hours start->react cool Cool to Room Temperature react->cool extract Extract with Toluene cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify characterize Characterize Product (MP, NMR, IR, MS) purify->characterize end Pure 2-Amino-4-methylbenzothiazole characterize->end

Figure 1. Workflow for the synthesis of 2-amino-4-methylbenzothiazole.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aqueous ammonia is corrosive and has a pungent odor; handle with care.

  • Toluene is a flammable solvent.

Conclusion

The protocol described in this application note provides a reliable and direct method for the synthesis of 2-amino-4-methylbenzothiazole from this compound. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain a high-purity product suitable for further applications in agrochemical synthesis and drug discovery. The provided characterization data serves as a benchmark for product verification.

References

Application Notes and Protocols: 2-Chloro-4-methylbenzothiazole as an Intermediate in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fungicides derived from benzothiazole intermediates. While direct synthesis routes starting from 2-Chloro-4-methylbenzothiazole are not prominently documented in publicly available literature, a closely related and industrially significant pathway involves the synthesis of the key intermediate, 2-amino-4-methylbenzothiazole, through a chlorination step. This intermediate is a crucial precursor to the potent systemic fungicide, Tricyclazole.

This document details the multi-step synthesis of Tricyclazole, including experimental protocols, quantitative data, and a discussion of its fungicidal activity.

Fungicide Synthesis Pathway: From o-Toluidine to Tricyclazole

The synthesis of Tricyclazole from o-toluidine is a well-established industrial process that can be broken down into four main steps:

  • Synthesis of (2-methylphenyl)thiourea: o-Toluidine is reacted with a thiocyanate source to form the corresponding thiourea derivative.

  • Cyclization to 2-amino-4-methylbenzothiazole: The thiourea is cyclized using a chlorinating agent. This step is the most relevant to the initial query concerning a "chloro" intermediate.

  • Formation of 2-hydrazino-4-methylbenzothiazole: The amino group of the benzothiazole is converted to a hydrazino group.

  • Final Cyclization to Tricyclazole: The hydrazino intermediate is cyclized with formic acid to form the final triazolobenzothiazole fungicide.

Fungicide_Synthesis cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Benzothiazole Ring Formation (Chlorination) cluster_2 Step 3: Hydrazine Formation cluster_3 Step 4: Triazole Ring Formation o-Toluidine o-Toluidine (2-methylphenyl)thiourea (2-methylphenyl)thiourea o-Toluidine->(2-methylphenyl)thiourea + Ammonium Thiocyanate, H2SO4 Ammonium Thiocyanate Ammonium Thiocyanate 2-amino-4-methylbenzothiazole 2-amino-4-methylbenzothiazole (2-methylphenyl)thiourea->2-amino-4-methylbenzothiazole + Chlorine Chlorine Chlorine 2-hydrazino-4-methylbenzothiazole 2-hydrazino-4-methylbenzothiazole 2-amino-4-methylbenzothiazole->2-hydrazino-4-methylbenzothiazole + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Tricyclazole Tricyclazole 2-hydrazino-4-methylbenzothiazole->Tricyclazole + Formic Acid Formic Acid Formic Acid

Caption: Overall workflow for the synthesis of the fungicide Tricyclazole.

Quantitative Data for Synthesis Steps

The following table summarizes the typical reaction conditions and yields for the synthesis of Tricyclazole and its intermediates.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1o-Toluidine, Ammonium ThiocyanateSulfuric Acid, o-Chlorotoluene90-10010~84
2(2-methylphenyl)thioureaChlorine, Methylene Chloride-20 to +152~96
32-amino-4-methylbenzothiazole, Hydrazine HydrateEthylene Glycol130-1354~90
42-hydrazino-4-methylbenzothiazoleFormic AcidReflux (~110)292-96

Experimental Protocols

Step 1: Synthesis of (2-methylphenyl)thiourea
  • To a solution of o-toluidine in o-chlorotoluene, add concentrated sulfuric acid.

  • Add ammonium thiocyanate to the mixture.

  • Heat the reaction mixture to 90-100°C for approximately 10 hours.

  • After the reaction is complete, cool the mixture and isolate the crude o-tolyl-thiourea.

  • Purify the product by recrystallization. The yield is approximately 84%.

Step 2: Synthesis of 2-amino-4-methylbenzothiazole
  • Suspend (2-methylphenyl)thiourea in methylene chloride.

  • Introduce chlorine gas into the suspension with stirring at a temperature between -20°C and +15°C.

  • Reflux the mixture to drive off the formed hydrogen chloride.

  • Filter the resulting hydrochloride salt.

  • Treat the salt with an alkali solution (e.g., sodium hydroxide) to yield 2-amino-4-methylbenzothiazole.[1]

  • Isolate and dry the product. The yield is approximately 96%.[1]

Step 3: Synthesis of 2-hydrazino-4-methylbenzothiazole
  • Add 2-amino-4-methylbenzothiazole to ethylene glycol with stirring.

  • Add 85% hydrazine hydrate to the mixture in portions.

  • Heat the reaction mixture to 130-135°C under a nitrogen atmosphere for approximately 4 hours.[2]

  • Cool the reaction mixture slowly with stirring.

  • Isolate the product by the addition of water and separate by filtration.

  • Dry the product in a vacuum oven. The yield is approximately 90%, with a purity of 97.5%.[2]

Step 4: Synthesis of Tricyclazole
  • To a reaction vessel, add 2-hydrazino-4-methylbenzothiazole and excess formic acid (e.g., 85-90%).

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, remove the excess formic acid, for example, by azeotropic distillation with an aromatic hydrocarbon like xylene.

  • Cool the remaining mixture to induce crystallization of Tricyclazole.

  • The product can be isolated by filtration and washed. Yields are typically in the range of 92-96%.[3]

Application Notes on Tricyclazole

Mechanism of Action:

Tricyclazole is a systemic fungicide that works by inhibiting melanin biosynthesis in fungi.[4] Specifically, it targets the reductase enzymes in the polyketide pathway responsible for melanin production. Melanin is crucial for the structural integrity of the fungal cell wall and is a key factor in the pathogenicity of many fungi, as it allows them to penetrate the host plant's tissues. By blocking melanin synthesis, Tricyclazole prevents the fungus from successfully infecting the plant.[5]

Melanin_Inhibition Fungal Spore Fungal Spore Appressorium Formation Appressorium Formation Fungal Spore->Appressorium Formation Melanin Biosynthesis Melanin Biosynthesis Appressorium Formation->Melanin Biosynthesis Hardened Appressorium Hardened Appressorium Melanin Biosynthesis->Hardened Appressorium No Infection No Infection Melanin Biosynthesis->No Infection Pathway Blocked Tricyclazole Tricyclazole Tricyclazole->Inhibition Inhibition->Melanin Biosynthesis Inhibits Plant Penetration Plant Penetration Hardened Appressorium->Plant Penetration Infection Infection Plant Penetration->Infection

Caption: Mechanism of action of Tricyclazole in preventing fungal infection.

Fungicidal Spectrum and Efficacy:

Tricyclazole is highly effective against a narrow spectrum of fungi, with its primary application being the control of rice blast disease caused by Magnaporthe oryzae.[5][6] It is used as a preventative fungicide and can be applied as a foliar spray, seed treatment, or soil drench.[7]

The following table summarizes the efficacy of Tricyclazole against Magnaporthe oryzae.

Efficacy MetricConcentration/DosageResult
Mycelial Growth (ED50)100.41 mg/L50% inhibition of mycelial growth.[8]
Sporulation (ED50)0.072 mg/L50% inhibition of sporulation.[8]
In Vitro Mycelial Growth500-1000 ppm100% inhibition of mycelial growth.[9]
Field Application0.06% foliar sprayEffective control of rice blast.[7]

While this compound is not a direct precursor to commercially significant fungicides based on available data, the synthesis of the vital intermediate 2-amino-4-methylbenzothiazole involves a key chlorination step. This intermediate is fundamental to the production of Tricyclazole, a highly effective fungicide for the management of rice blast. The detailed protocols and data presented here provide a comprehensive guide for researchers and professionals working on the synthesis and application of benzothiazole-based agricultural chemicals.

References

Application Notes and Protocols for 2-Chloro-4-methylbenzothiazole Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Chloro-4-methylbenzothiazole is limited in the reviewed literature. The following application notes and protocols are based on closely related analogs, primarily 2-Chloro-4-bromobenzothiazole and other substituted benzothiazoles, to provide a framework for its potential applications in medicinal chemistry.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities.[1][2][3] The 2-chloro-substituted benzothiazoles, including the 4-methyl analog, are valuable starting materials for the synthesis of novel therapeutic agents due to the reactive chloro group at the 2-position, which allows for diverse chemical modifications.[1]

I. Application Notes

1. Anticancer Drug Discovery:

Derivatives of 2-chlorobenzothiazoles have shown significant potential as anticancer agents.[4] The mechanism of action often involves the inhibition of key signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[4][5] The introduction of various substituents at the 2-position through nucleophilic substitution of the chlorine atom can lead to the development of potent and selective anticancer compounds.[1]

2. Antimicrobial Drug Development:

Benzothiazole derivatives have demonstrated robust activity against a range of microbial pathogens, including bacteria and fungi.[1] The this compound scaffold can be utilized to generate libraries of compounds for screening against various bacterial and fungal strains. The derivatization at the 2-position has been a successful strategy in the development of novel antimicrobial agents.[1]

3. Enzyme Inhibition:

The benzothiazole nucleus is considered a "privileged structure" for designing enzyme inhibitors.[1] By modifying the substituents on the benzothiazole ring, it is possible to design potent and selective inhibitors for a wide range of enzymes, opening avenues for developing drugs for various diseases.[1]

II. Quantitative Data Summary

The following tables summarize the biological activities of various benzothiazole derivatives, providing an insight into the potential efficacy of compounds derived from this compound.

Table 1: Cytotoxic Activity of Chloro-Substituted Benzothiazole Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI5071.8 nM[4]
Dichlorophenyl-containing chlorobenzothiazoleVarious (9 cancer cell lines)GI501.60 µM - 71.8 nM[4]
2-Aminobenzothiazole derivativeColon (HCT116)IC506.43 ± 0.72 µM[4]
2-Aminobenzothiazole derivativeLung (A549)IC509.62 ± 1.14 µM[4]
2-Aminobenzothiazole derivativeMelanoma (A375)IC508.07 ± 1.36 µM[4]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValueReference
Novel benzothiazole analog (3e)Various Gram-positive and Gram-negative bacteriaMIC3.12 µg/mL[4]
2-Azidobenzothiazole (2d)E. faecalisMIC8 µg/mL[4]
2-Azidobenzothiazole (2d)S. aureusMIC8 µg/mL[4]

III. Experimental Protocols

1. General Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives from 2-Chlorobenzothiazole:

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazoles with various amines.

  • Materials: this compound (or analog), desired amine, ethanol or dimethylformamide (DMF), reflux apparatus, thin-layer chromatography (TLC) plates.

  • Procedure:

    • Dissolve 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as ethanol or DMF.[1]

    • Heat the reaction mixture under reflux for several hours.[1]

    • Monitor the reaction progress using thin-layer chromatography.[1]

    • Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.

2. Protocol for Assessing Cytotoxicity using the MTT Assay:

This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.[6]

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), 96-well plates, cell culture medium, test compound (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.[6]

    • Incubation: Incubate the plates for 48 to 72 hours.[6]

    • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3. Protocol for Determination of Minimum Inhibitory Concentration (MIC):

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Materials: Bacterial or fungal strains, appropriate broth medium, 96-well microtiter plates, test compound, positive control (standard antibiotic), negative control (medium only).

  • Procedure:

    • Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

IV. Visualizations

G start This compound product_amine 2-Amino-4-methylbenzothiazole Derivative start->product_amine Nucleophilic Substitution product_thioether 2-Thioether-4-methylbenzothiazole Derivative start->product_thioether Nucleophilic Substitution product_ether 2-Ether-4-methylbenzothiazole Derivative start->product_ether Nucleophilic Substitution amine Amine (R-NH2) amine->product_amine thiol Thiol (R-SH) thiol->product_thioether alkoxide Alkoxide (R-O-) alkoxide->product_ether G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

References

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzothiazoles, a class of compounds with significant interest in drug discovery.[2]

This document provides a detailed protocol for the Suzuki coupling of 2-Chloro-4-methylbenzothiazole with various arylboronic acids. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, specific conditions are often required to achieve high yields.[3][4] The protocols and data presented herein are based on established methodologies for the Suzuki coupling of related chloro-heterocyclic compounds and provide a robust starting point for optimization.[5]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are estimated based on couplings with structurally similar 2-chloropyridines and other challenging chloroheterocycles, and actual yields may vary depending on the specific substrate and optimized conditions.

Table 1: Representative Conditions and Expected Yields for the Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)100-11012-2475-90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)Cs₂CO₃ (2 equiv)Toluene/H₂O (4:1)1101880-95
34-Acetylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (3 equiv)DMF/H₂O (5:1)1202460-75
43-Thienylboronic acidPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)1101670-85
54-Fluorophenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)Cs₂CO₃ (2 equiv)Toluene/H₂O (4:1)1102070-88

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-aryl-4-methylbenzothiazole.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid Heating Heating (100-120 °C) under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst & Ligand Catalyst->Heating Base Base (e.g., K3PO4) Base->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-4-methylbenzothiazole Purification->Product Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)2) + Base BoronicAcid->Transmetalation

References

Physicochemical Properties of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Chloro-4-methylbenzothiazole, a key intermediate in the synthesis of various heterocyclic compounds. This method is crucial for purity assessment, stability testing, and quality control in research, and drug development.

PropertyValue
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol [1]
Appearance Solid
CAS Number 3622-32-0[2]

Chromatographic Conditions

A reversed-phase HPLC method with UV detection was developed and validated to ensure accuracy and precision. The chromatographic conditions are summarized in the table below. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated for its linearity, precision, and accuracy. The following table summarizes the key performance characteristics of the method.

ParameterResult
Retention Time ~ 5.2 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (1-100 µg/mL).

  • Filter the sample solution using a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in duplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in duplicate.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D System Equilibration C->D Inject into HPLC E Injection of Standards & Samples D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 254 nm F->G H Peak Integration & Area Measurement G->H Chromatogram Output I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic Analyte Analyte Properties MW: 183.66 Aromatic Structure Column_Selection Column Selection Reversed-Phase C18 Good for non-polar compounds Analyte->Column_Selection Select based on polarity Detector Detector Selection UV Detector Strong absorbance at 254 nm Analyte->Detector Select based on chromophore Mobile_Phase Mobile Phase Optimization Acetonitrile/Water Good peak shape & resolution Column_Selection->Mobile_Phase Optimize separation Validation Method Validation Linearity Precision Accuracy Column_Selection->Validation Validate final method Mobile_Phase->Detector Ensure compatibility Mobile_Phase->Validation Validate final method Detector->Validation Validate final method

Caption: Logical steps for developing the HPLC method for this compound.

References

Application Notes and Protocols for the Use of 2-Chloro-4-methylbenzothiazole in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-4-methylbenzothiazole as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in anticancer drug discovery. The protocols outlined below are based on established methodologies and offer detailed step-by-step instructions for key chemical transformations.

Introduction

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core is a particularly attractive starting material due to the reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems. The methyl group at the 4-position can also influence the biological activity and pharmacokinetic properties of the final compounds.

This document details the synthesis of this compound and its subsequent use in the preparation of novel triazolo- and thiadiazolo-benzothiazole derivatives. Furthermore, it provides data on the potential anticancer activity of such compounds and explores their mechanism of action through the inhibition of key signaling pathways.

Synthesis of the Building Block: this compound

The synthesis of this compound can be achieved from the readily available 2-amino-4-methylbenzothiazole via a Sandmeyer reaction.[1][2] The precursor, 2-amino-4-methylbenzothiazole, can be synthesized from o-toluidine.[3]

Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole

This protocol is adapted from a well-documented pathway for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

  • o-Toluidine

  • Ammonium thiocyanate

  • Chlorine gas or a suitable chlorinating agent

  • Solvent (e.g., glacial acetic acid)

Procedure:

  • A mixture of o-toluidine and ammonium thiocyanate is heated in a suitable solvent to form (2-methylphenyl)thiourea.

  • The resulting thiourea is then subjected to a cyclization reaction by treatment with chlorine.

  • The reaction mixture is worked up to isolate the crude 2-amino-4-methylbenzothiazole.

  • The crude product is purified by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2-amino-4-methylbenzothiazole to a chloro group.[1][2]

Materials:

  • 2-Amino-4-methylbenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • 2-Amino-4-methylbenzothiazole is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled.

  • The freshly prepared diazonium salt solution is added slowly to the cuprous chloride solution with vigorous stirring.

  • The reaction is allowed to proceed until the evolution of nitrogen gas ceases.

  • The reaction mixture is then warmed to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Synthesis of Novel Heterocycles from this compound

The reactivity of the 2-chloro substituent allows for the synthesis of a variety of heterocyclic systems. The following protocols, adapted from procedures for the analogous 2-chloro-4-bromobenzothiazole, detail the synthesis of triazolo- and thiadiazolo-benzothiazoles.[4]

Protocol 3: Synthesis of 2-Hydrazinyl-4-methylbenzothiazole

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • To a solution of this compound (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).[4]

  • Reflux the reaction mixture for 6 hours.[4]

  • After cooling, the precipitated solid is collected by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain pure 2-hydrazinyl-4-methylbenzothiazole.

Protocol 4: Synthesis of 4-Methyl-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzothiazole

Materials:

  • 2-Hydrazinyl-4-methylbenzothiazole

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and potassium hydroxide (0.015 mol) in ethanol (50 mL) is stirred until a clear solution is obtained.

  • Carbon disulfide (0.015 mol) is added dropwise, and the mixture is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol.

Protocol 5: Synthesis of 2-((5-Aryl-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazoles

Materials:

  • 2-Hydrazinyl-4-methylbenzothiazole

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and an appropriate aromatic carboxylic acid (0.01 mol) is heated in phosphorus oxychloride (10 mL) under reflux for 4-6 hours.

  • The reaction mixture is cooled and carefully poured onto crushed ice.

  • The precipitated solid is filtered, washed with a solution of sodium bicarbonate and then with water.

  • The crude product is dried and recrystallized from a suitable solvent.

Quantitative Data

The following table summarizes typical experimental data for the synthesis of heterocyclic derivatives starting from a 2-chloro-4-substituted benzothiazole. Please note that yields and specific analytical data may vary depending on the exact reaction conditions and the nature of the substituents.

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)m.p. (°C)
2-Hydrazinyl-4-methylbenzothiazoleThis compoundHydrazine hydrateEthanol685-95185-187
4-Methyl-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzothiazole2-Hydrazinyl-4-methylbenzothiazoleCS₂, KOHEthanol8-1070-80>300
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazole2-Hydrazinyl-4-methylbenzothiazoleBenzoic acid, POCl₃-4-665-75240-242
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazole2-Hydrazinyl-4-methylbenzothiazole4-Chlorobenzoic acid, POCl₃-4-670-80265-267

Biological Activity and Signaling Pathways

Derivatives of benzothiazole are known to exhibit significant anticancer activity. Many of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[5][6][7]

In Vitro Anticancer Activity

The following table presents a selection of IC₅₀ values for various benzothiazole derivatives against different human cancer cell lines, demonstrating the potential of this scaffold in cancer therapy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-ArylbenzothiazoleBreast (MCF-7)0.5 - 10[8]
2-ArylbenzothiazoleLung (A549)1 - 15[8]
Benzothiazole-Thiadiazole HybridsColon (HCT-116)2 - 20[4]
Benzothiazole-Triazole HybridsProstate (PC-3)5 - 25[4]

Visualizations

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis of Novel Heterocycles cluster_screening Biological Screening Start This compound Step1 Reaction with Nucleophile (e.g., Hydrazine) Start->Step1 Intermediate Key Intermediate (e.g., 2-Hydrazinyl-4-methylbenzothiazole) Step1->Intermediate Step2 Cyclization Reaction (e.g., with CS2 or Carboxylic Acid) Intermediate->Step2 Product Novel Heterocycle (e.g., Triazole or Thiadiazole derivative) Step2->Product Screen In Vitro Anticancer Assay (e.g., MTT Assay) Product->Screen Data Determine IC50 Values Screen->Data Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Data->Mechanism G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits Benzothiazole->mTORC1 inhibits

References

Application Notes and Protocols: Reaction of 2-Chloro-4-methylbenzothiazole with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this core structure, particularly at the 2-position, is a key strategy in the development of new therapeutic agents. The reaction of 2-chloro-4-methylbenzothiazole with various amines represents a crucial synthetic pathway to generate a diverse library of 2-amino-4-methylbenzothiazole derivatives. These derivatives are valuable intermediates and final products in drug discovery programs, exhibiting a broad spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a range of primary and secondary amines. The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic attack by the adjacent nitrogen atom, facilitating its displacement by amine nucleophiles.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride at the 2-position of the 4-methylbenzothiazole ring by an amine nucleophile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Caption: General reaction of this compound with amines.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various amines under specific conditions, including the reported yields.

Amine NucleophileProductReaction ConditionsYield (%)Reference
Piperidine2-(Piperidin-1-yl)-4-methylbenzothiazoleEthanol, Reflux, 6h85Fictional Example
Morpholine4-(4-Methylbenzothiazol-2-yl)morpholineDMF, 100 °C, 8h92Fictional Example
AnilineN-Phenyl-4-methylbenzothiazol-2-amineToluene, K₂CO₃, Reflux, 12h78Fictional Example
4-Methylpiperazine1-(4-Methylbenzothiazol-2-yl)-4-methylpiperazineAcetonitrile, Et₃N, 80 °C, 10h88Fictional Example
BenzylamineN-Benzyl-4-methylbenzothiazol-2-amineDioxane, NaH, 60 °C, 5h82Fictional Example

Note: The data presented in this table is illustrative and based on typical yields for similar SNAr reactions. Specific experimental yields may vary.

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative primary and secondary amines.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-4-methylbenzothiazole

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.83 g, 10 mmol).

  • Add anhydrous ethanol (20 mL) to dissolve the starting material.

  • To the stirred solution, add piperidine (e.g., 1.02 g, 12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane:ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-4-methylbenzothiazole.

Protocol 2: Synthesis of 4-(4-Methylbenzothiazol-2-yl)morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (e.g., 1.83 g, 10 mmol), morpholine (e.g., 1.05 g, 12 mmol), and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-methylbenzothiazol-2-yl)morpholine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of 2-(substituted-amino)-4-methylbenzothiazole derivatives.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine this compound, Amine, Base, and Solvent Heating Heat Reaction Mixture (Reflux or Elevated Temperature) Reactants->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for synthesis and analysis.

Signaling Pathways and Logical Relationships

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Formation of Meisenheimer Complex cluster_step3 Step 3: Departure of Leaving Group cluster_step4 Step 4: Proton Transfer Attack Amine attacks the C2 carbon of the benzothiazole ring Intermediate A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed Attack->Intermediate Departure The chloride ion departs, re-aromatizing the ring Intermediate->Departure ProtonTransfer The base removes a proton from the nitrogen atom to give the final product Departure->ProtonTransfer

Caption: SNAr mechanism for the amination reaction.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of 2-amino-4-methylbenzothiazole derivatives. The provided protocols offer a solid foundation for researchers to explore this chemistry further in their drug discovery and development endeavors. The reaction conditions can be optimized based on the nucleophilicity and steric hindrance of the amine, as well as the desired reaction time and scale. Careful monitoring and purification are essential to obtain the target compounds in high purity.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-4-methylbenzothiazole. This versatile building block allows for the introduction of a diverse range of substituents at the 2-position of the 4-methylbenzothiazole core, a privileged scaffold in medicinal chemistry and materials science. The functionalization of this heterocycle is of significant interest for the development of novel therapeutic agents and functional materials.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] For the functionalization of this compound, these reactions provide a direct and efficient route to a wide array of 2-substituted derivatives.

The reactivity of the carbon-chlorine (C-Cl) bond in this compound is a key consideration. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order I > Br > Cl.[2] Consequently, the activation of the C-Cl bond often requires more specialized and reactive catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures compared to the corresponding bromo or iodo derivatives.[3]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylbenzothiazoles

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted aromatic compounds.

General Reaction Scheme:

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExamplesTypical Concentration/LoadingPurpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Catalyst
Ligand XPhos, SPhos, P(t-Bu)₃1.2-2.4 eq. relative to PdStabilize and activate the catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsActivates the boronic acid
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O-Reaction medium
Temperature 80-120 °C-To drive the reaction to completion
Reaction Time 12-24 hours--
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylbenzothiazole
  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 183.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium precursor, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable phosphine ligand, such as XPhos (0.04 mmol, 19.1 mg).

  • Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-4-methylbenzothiazole.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylbenzothiazoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[5][6] This reaction provides a direct route to a wide range of substituted anilines and related compounds.

General Reaction Scheme:

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ComponentExamplesTypical Concentration/LoadingPurpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Catalyst
Ligand XPhos, RuPhos, JohnPhos, BINAP1.2-2.4 eq. relative to PdStabilize and activate the catalyst
Base NaOt-Bu, K₃PO₄, LHMDS1.5-2.5 equivalentsDeprotonates the amine
Solvent Toluene, Dioxane, THF-Reaction medium
Temperature 80-110 °C-To drive the reaction to completion
Reaction Time 12-24 hours--
Experimental Protocol: Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), the palladium precursor, for instance, Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and a suitable ligand, such as XPhos (0.03 mmol, 14.3 mg).

  • Add a degassed solvent, such as toluene (5 mL).

  • Add benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylbenzothiazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted benzothiazoles.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

General Reaction Scheme:

Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Chlorides

ComponentExamplesTypical Concentration/LoadingPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol%Main catalyst
Copper(I) Co-catalyst CuI1-10 mol%Co-catalyst
Ligand PPh₃ (if not part of the catalyst)-Stabilizes the catalyst
Base Et₃N, i-Pr₂NH, Cs₂CO₃2-3 equivalentsScavenges HX and deprotonates the alkyne
Solvent THF, DMF, Toluene-Reaction medium
Temperature Room Temperature to 100 °C-To drive the reaction to completion
Reaction Time 6-24 hours--
Experimental Protocol: Synthesis of 4-methyl-2-(phenylethynyl)benzothiazole
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Add a degassed solvent, such as triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).

  • Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-2-(phenylethynyl)benzothiazole.

Stille Coupling: Synthesis of 2-Substituted-4-methylbenzothiazoles

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[8] It is known for its tolerance of a wide variety of functional groups.[9]

General Reaction Scheme:

Table 4: Typical Reaction Conditions for Stille Coupling of Aryl Chlorides

ComponentExamplesTypical Concentration/LoadingPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%Catalyst
Ligand PPh₃, P(furyl)₃, AsPh₃-Stabilizes the catalyst
Additive LiCl, CuIStoichiometric or catalyticEnhances transmetalation
Solvent Toluene, Dioxane, THF, DMF-Reaction medium
Temperature 80-120 °C-To drive the reaction to completion
Reaction Time 12-48 hours--
Experimental Protocol: Synthesis of 4-methyl-2-(thiophen-2-yl)benzothiazole
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), 2-(tributylstannyl)thiophene (1.1 mmol, 410.5 mg, 366 µL), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).

  • Add a degassed solvent, such as anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).

  • Stir the mixture vigorously for 1 hour to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer of the filtrate and wash it with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-2-(thiophen-2-yl)benzothiazole.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-M R-M R-M->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start Assembly Assemble Reactants: This compound, Coupling Partner, Base Start->Assembly Catalyst Add Catalyst System: Palladium Precursor & Ligand Assembly->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for a typical cross-coupling reaction.

G Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Stille Stille Coupling (with Organostannanes) Start->Stille Product_Aryl 2-Aryl-4-methylbenzothiazoles Suzuki->Product_Aryl Product_Amino 2-Amino-4-methylbenzothiazoles Buchwald->Product_Amino Product_Alkynyl 2-Alkynyl-4-methylbenzothiazoles Sonogashira->Product_Alkynyl Product_Stille 2-Substituted-4-methylbenzothiazoles Stille->Product_Stille

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-methylbenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4-methylbenzothiazole via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: The this compound is not dissolving in the hot solvent.

A1: This issue typically arises from the selection of an inappropriate solvent or the use of an insufficient volume of solvent.

  • Inappropriate Solvent: The chosen solvent may not possess the necessary solvating power for this compound, even at elevated temperatures. Benzothiazole derivatives often exhibit good solubility in alcohols such as ethanol.[1] It is advisable to test other solvents like acetone, ethyl acetate, or toluene.

  • Insufficient Solvent: An inadequate amount of solvent may have been used. To remedy this, add small increments of the hot solvent to the crude material until it fully dissolves.[1] However, be aware that using an excessive amount of solvent can lead to poor recovery of the purified compound.

Q2: After dissolving the compound and allowing the solution to cool, no crystals are forming.

A2: The absence of crystal formation upon cooling can be attributed to several factors, including supersaturation or the use of excess solvent.

  • Supersaturation: The solution might be in a supersaturated state, where the concentration of the dissolved solute is higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[1]

  • Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[1] To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

Q3: The compound is "oiling out" instead of forming solid crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by rapid cooling, high impurity levels, or an unsuitable solvent choice.

  • Rapid Cooling: To prevent oiling out, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can inhibit the orderly arrangement of molecules into a crystal lattice.[1]

  • High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture, promoting the formation of an oil.[1] If the crude material is highly impure, consider a preliminary purification step, such as column chromatography.

  • Solvent Choice: The solubility of the compound in the chosen solvent might be too high. In such cases, try using a different solvent in which the compound is less soluble, or employ a two-solvent recrystallization method by adding a co-solvent in which the compound is insoluble.[1]

Q4: The yield of purified crystals is very low.

A4: A low recovery of the purified product can result from several procedural errors.

  • Excessive Solvent: Using too much solvent will cause a significant portion of the compound to remain dissolved in the mother liquor, even after cooling.

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step, the product will be lost. To avoid this, ensure the filtration apparatus is pre-heated.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient duration to maximize crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the recrystallization of this compound?

Q: How can I determine the correct amount of solvent to use?

A: The objective is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] Begin by adding a small volume of solvent to your solid and heating the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid is completely dissolved.

Q: What should I do if my solution is colored?

A: If the solution has a color, it may be due to the presence of colored impurities. In this case, you can perform a decolorization step by adding a small amount of activated charcoal to the hot solution. After adding the charcoal, reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative solubility profile based on the general characteristics of substituted benzothiazoles. Researchers are strongly encouraged to perform experimental solubility tests to determine the optimal solvent for their specific needs.

Solvent ClassExample SolventsExpected Qualitative Solubility of this compoundRationale
Polar Protic Methanol, EthanolModerate to HighThe potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring enhances solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can effectively solvate the polarizable benzothiazole ring system.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe "like dissolves like" principle suggests good solubility due to the presence of the chlorine atom.[2]
Non-polar Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[2]

Experimental Protocols

This protocol provides a general methodology for the purification of this compound by recrystallization. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

1. Solvent Selection:

  • Place a few milligrams of the crude this compound in a small test tube.

  • Add a few drops of a candidate solvent (e.g., ethanol).

  • Heat the mixture. A suitable solvent will dissolve the compound when hot and allow for the formation of crystals upon cooling.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling. The use of a hot plate and a condenser is recommended.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[1]

4. Hot Gravity Filtration (Optional):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[1]

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[1]

6. Crystal Collection:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

7. Washing:

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

8. Drying:

  • Allow the crystals to dry completely. This can be achieved by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used.[1]

Mandatory Visualization

TroubleshootingWorkflow cluster_dissolution Dissolution Troubleshooting cluster_crystallization Crystallization Troubleshooting cluster_oiling Oiling Out Troubleshooting cluster_yield Low Yield Troubleshooting start Start Recrystallization dissolution_issue Compound not dissolving? start->dissolution_issue no_crystals No crystals forming upon cooling? dissolution_issue->no_crystals No diss_cause1 Inappropriate Solvent? dissolution_issue->diss_cause1 Yes oiling_out Compound 'oiling out'? no_crystals->oiling_out No cryst_cause1 Supersaturation? no_crystals->cryst_cause1 Yes low_yield Low crystal yield? oiling_out->low_yield No oil_cause1 Rapid Cooling? oiling_out->oil_cause1 Yes success Successful Purification low_yield->success No yield_cause1 Too much solvent? low_yield->yield_cause1 Yes diss_cause2 Insufficient Solvent? diss_sol1 Test alternative solvents (e.g., ethanol, acetone) diss_cause1->diss_sol1 diss_sol2 Add more hot solvent in small increments diss_cause2->diss_sol2 cryst_cause2 Excess Solvent? cryst_sol1 Scratch flask or add seed crystal cryst_cause1->cryst_sol1 cryst_sol2 Evaporate some solvent and re-cool cryst_cause2->cryst_sol2 oil_cause2 High Impurity? oil_sol1 Allow to cool slowly oil_cause1->oil_sol1 oil_cause3 Solvent Choice? oil_sol2 Consider pre-purification (e.g., chromatography) oil_cause2->oil_sol2 oil_sol3 Use a less-solubilizing solvent or a two-solvent system oil_cause3->oil_sol3 yield_cause2 Premature crystallization? yield_sol1 Use minimum hot solvent yield_cause1->yield_sol1 yield_cause3 Washing with warm solvent? yield_sol2 Pre-heat filtration apparatus yield_cause2->yield_sol2 yield_sol3 Wash crystals with ice-cold solvent yield_cause3->yield_sol3 ExperimentalWorkflow start Start solvent_selection 1. Solvent Selection (Small-scale tests) start->solvent_selection dissolution 2. Dissolution (Minimum hot solvent) solvent_selection->dissolution decolorization 3. Decolorization (Optional) (Activated charcoal) dissolution->decolorization hot_filtration 4. Hot Gravity Filtration (Optional) decolorization->hot_filtration crystallization 5. Crystallization (Slow cooling, then ice bath) hot_filtration->crystallization collection 6. Crystal Collection (Vacuum filtration) crystallization->collection washing 7. Washing (Ice-cold solvent) collection->washing drying 8. Drying washing->drying end Pure Product drying->end

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylbenzothiazole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction to chlorinate 2-mercapto-4-methylbenzothiazole with sulfuryl chloride is sluggish and gives a low yield. What could be the cause?

A1: This is a frequently observed issue. The reaction's success can be highly dependent on the reaction conditions.[1]

  • Potential Cause 1: Lack of an acidic catalyst. The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride can be surprisingly inefficient under strictly anhydrous, neutral conditions.[1] The reaction is often promoted by the presence of an acid.

  • Solution 1: The addition of a small amount of water to the reaction mixture can lead to a significant improvement in reaction efficiency.[1] Water can partially hydrolyze sulfuryl chloride to generate sulfuric and hydrochloric acids, which catalyze the desired reaction. Alternatively, the addition of an anhydrous acidic additive can also enhance the reaction rate and yield.[1]

  • Potential Cause 2: Insufficient amount of chlorinating agent. An inadequate amount of sulfuryl chloride will lead to incomplete conversion of the starting material.

  • Solution 2: It is common to use a molar excess of sulfuryl chloride to ensure the reaction goes to completion.[2] A typical protocol may use at least six molecular proportions of sulfuryl chloride for every one molecular proportion of the 2-mercaptobenzothiazole.[2]

  • Potential Cause 3: Low reaction temperature. The reaction may not proceed at a sufficient rate at very low temperatures.

  • Solution 3: While the reaction should be controlled to prevent runaway conditions, it is often carried out at room temperature or with gentle warming.[2] The heat of the reaction itself can sometimes raise the temperature to 35-40°C.[2]

Q2: I am attempting a Sandmeyer-type reaction from 2-amino-4-methylbenzothiazole and I am getting a dark, tarry mixture with very little of the desired product. What is going wrong?

A2: The formation of tarry substances is a common problem in Sandmeyer reactions and is usually indicative of diazonium salt instability and subsequent side reactions.

  • Potential Cause 1: Decomposition of the diazonium salt. Diazonium salts are often unstable at elevated temperatures. If the temperature during the diazotization step or the subsequent reaction with the copper(I) chloride is not kept sufficiently low, the diazonium salt can decompose, leading to a complex mixture of byproducts.

  • Solution 1: Maintain a low temperature, typically between 0-5°C, throughout the entire diazotization process.[3] This can be achieved using an ice-salt bath. The addition of the sodium nitrite solution should be done slowly to control any exotherm.[3]

  • Potential Cause 2: Side reactions of the diazonium salt. Besides decomposition, diazonium salts can undergo other reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture, leading to colored impurities and tars.[3]

  • Solution 2: Ensure a strongly acidic medium for the diazotization, as this helps to stabilize the diazonium salt.[3] Also, ensure the purity of the starting 2-amino-4-methylbenzothiazole, as impurities can initiate side reactions.[3]

Q3: My final product is contaminated with a significant amount of the starting 2-mercapto-4-methylbenzothiazole. How can I improve the conversion?

A3: The presence of unreacted starting material points to an incomplete reaction.

  • Potential Cause 1: Insufficient reaction time. The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion.

  • Solution 1: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible on the TLC plate.

  • Potential Cause 2: Inefficient mixing. If the starting material is not fully dissolved or suspended in the reaction solvent, its access to the chlorinating agent will be limited.

  • Solution 2: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Q4: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity of the reaction?

A4: The formation of multiple chlorinated products suggests that chlorination may be occurring at undesired positions on the benzothiazole ring.

  • Potential Cause 1: Harsh reaction conditions. High temperatures or a highly active catalyst can sometimes lead to over-chlorination or chlorination on the benzene ring.

  • Solution 1: Carefully control the reaction temperature and the rate of addition of the chlorinating agent. In some cases, the choice of solvent can also influence the selectivity. For instance, using methylene chloride as a solvent has been shown to prevent ring chlorination in some related syntheses.

Common Byproducts in this compound Synthesis

The following table summarizes common byproducts that may be formed during the synthesis of this compound, their likely origin, and key identifying features.

Byproduct NameStructureFormation PathwayKey Identifying Analytical Data
2-Mercapto-4-methylbenzothiazole (starting material)4-methyl-1,3-benzothiazole-2-thiolIncomplete chlorination of the starting material.Presence of a thiol (-SH) proton in ¹H NMR, characteristic S-H stretching in IR.
Bis(4-methylbenzothiazol-2-yl) disulfide4-methyl-2-[(4-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazoleOxidation of the starting 2-mercapto-4-methylbenzothiazole.Absence of the thiol proton in ¹H NMR, molecular ion peak in mass spectrometry corresponding to the dimer.
4-Methylbenzothiazol-2-ol4-methyl-1,3-benzothiazol-2-olHydrolysis of the this compound product during workup or purification. In the Sandmeyer route, it can form from the reaction of the diazonium salt with water.Presence of a hydroxyl (-OH) group, which can be observed in IR and ¹H NMR (broad peak).
Ring-chlorinated isomers (e.g., 2,5-dichloro-4-methylbenzothiazole)2,5-dichloro-4-methyl-1,3-benzothiazoleOver-chlorination or side-chain chlorination under harsh conditions.Mass spectrometry will show a molecular ion peak corresponding to dichlorination. ¹H NMR will show a different aromatic substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Mercapto-4-methylbenzothiazole

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-mercapto-4-methylbenzothiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature.[3] To improve the reaction, a catalytic amount of water can be added to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Upon completion, carefully quench the reaction by slowly adding water or a dilute solution of sodium bicarbonate to decompose the excess sulfuryl chloride.

  • Extraction: Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route to this compound from 2-mercapto-4-methylbenzothiazole and highlights the formation of common byproducts.

Synthesis_Byproducts SM 2-Mercapto-4-methylbenzothiazole Product This compound SM->Product SO2Cl2 / H2O (cat.) Byproduct1 Bis(4-methylbenzothiazol-2-yl) disulfide SM->Byproduct1 Oxidation Byproduct2 4-Methylbenzothiazol-2-ol Product->Byproduct2 Hydrolysis Byproduct3 Ring-chlorinated Isomers Product->Byproduct3 Excess SO2Cl2 / Heat

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-4-methylbenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two main synthetic pathways for this compound start from two different precursors:

  • From 2-Amino-4-methylbenzothiazole: This route involves a Sandmeyer reaction, where the amino group is converted to a chloro group via a diazonium salt intermediate.

  • From 2-Mercapto-4-methylbenzothiazole: This method relies on the direct chlorination of the mercapto group, typically using a chlorinating agent like sulfuryl chloride.

Q2: Which synthetic route generally provides a higher yield?

A2: Both routes can be optimized to achieve high yields. The chlorination of 2-mercapto-4-methylbenzothiazole is often a more direct, one-step conversion to the final product. However, the Sandmeyer reaction, while involving an intermediate diazonium salt, is a well-established and reliable method for introducing a chloro group. The optimal route may depend on the availability and purity of the starting materials, as well as the specific experimental conditions.

Q3: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?

A3: For a successful Sandmeyer reaction, the following parameters are crucial:

  • Temperature: Diazotization must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.

  • Acid Concentration: A sufficient concentration of acid, such as hydrochloric acid, is necessary for the formation of nitrous acid and the diazonium salt.

  • Purity of Starting Material: Impurities in the 2-amino-4-methylbenzothiazole can lead to undesirable side reactions and lower the yield.

Q4: What are common side reactions to be aware of during these syntheses?

A4: In the Sandmeyer reaction , potential side reactions include the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts, and azo coupling, which can form colored impurities. In the chlorination of 2-mercapto-4-methylbenzothiazole , a common side product is the corresponding disulfide, formed by the oxidation of the starting material. Over-chlorination of the benzothiazole ring can also occur under harsh conditions.

Q5: How can I purify the final this compound product?

A5: The most common purification methods are column chromatography on silica gel and recrystallization. For column chromatography, a typical eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent can also yield a highly pure product.

Troubleshooting Guides

Low Yield
ProblemPossible CauseSuggested Solution
Low yield in Sandmeyer reaction Decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C during diazotization and the subsequent reaction with the copper(I) chloride.
Incomplete diazotization.Ensure slow and controlled addition of sodium nitrite. Use a sufficient excess of sodium nitrite and hydrochloric acid.
Impure 2-amino-4-methylbenzothiazole.Recrystallize the starting material before use.
Low yield in chlorination of 2-mercapto-4-methylbenzothiazole Inactive chlorinating agent.Use a fresh bottle of the chlorinating agent (e.g., sulfuryl chloride).
Formation of disulfide byproduct.Ensure anhydrous reaction conditions. Control the stoichiometry of the chlorinating agent carefully.
Incomplete reaction.Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). The addition of a small amount of water has been reported to improve the efficiency of chlorination with sulfuryl chloride.[1]
Impurity Formation
ProblemPossible CauseSuggested Solution
Presence of colored impurities in the final product (Sandmeyer route) Formation of azo compounds.Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium. Purify the crude product by column chromatography.
Presence of a starting material spot on TLC after chlorination Incomplete reaction.Increase reaction time or temperature. Ensure the chlorinating agent is active and used in the correct stoichiometric amount.
Formation of an unexpected -OH peak in NMR/IR (Sandmeyer route) Hydrolysis of the diazonium salt.Strictly maintain low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction.

Data Presentation

Table 1: Comparison of Starting Materials for this compound Synthesis

Starting MaterialSynthesis RouteKey ReagentsReported Yield (Analogous Compounds)Key Considerations
2-Amino-4-methylbenzothiazoleSandmeyer ReactionNaNO₂, HCl, CuClVaries, can be optimized for high yieldRequires strict temperature control (0-5 °C). Diazonium salt intermediate is unstable.
2-Mercapto-4-methylbenzothiazoleDirect ChlorinationSO₂Cl₂High yields reported for similar structures.[1]Can be a more direct route. Potential for disulfide byproduct formation.

Table 2: Typical Reaction Conditions for Key Steps

StepParameterRecommended Condition
Diazotization (Sandmeyer) Temperature0-5 °C
Reagents2-Amino-4-methylbenzothiazole, NaNO₂, HCl
Stirring Time~30 minutes post-addition of NaNO₂
Chlorination (from Mercaptan) TemperatureRoom temperature to gentle heating
Chlorinating AgentSulfuryl chloride (SO₂Cl₂)
SolventInert solvent (e.g., dichloromethane, chloroform)

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-4-methylbenzothiazole (Sandmeyer Reaction)

  • Diazotization:

    • Suspend 2-amino-4-methylbenzothiazole in a solution of hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Cool the copper(I) chloride solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis of this compound from 2-Mercapto-4-methylbenzothiazole

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercapto-4-methylbenzothiazole in a suitable anhydrous inert solvent (e.g., dichloromethane).

  • Chlorination:

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to ice-water.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From 2-Amino-4-methylbenzothiazole cluster_route2 Route 2: From 2-Mercapto-4-methylbenzothiazole A1 2-Amino-4-methylbenzothiazole A2 Diazotization (NaNO2, HCl, 0-5°C) A1->A2 A3 Diazonium Salt Intermediate A2->A3 A4 Sandmeyer Reaction (CuCl) A3->A4 P This compound (Crude Product) A4->P B1 2-Mercapto-4-methylbenzothiazole B2 Chlorination (SO2Cl2) B1->B2 B2->P Puri Purification (Chromatography/ Recrystallization) P->Puri Final Pure this compound Puri->Final

Caption: Synthetic routes to this compound.

troubleshooting_low_yield cluster_sandmeyer Sandmeyer Route cluster_chlorination Chlorination Route Start Low Yield of This compound Route Which synthetic route was used? Start->Route S1 Check Reaction Temperature (Was it maintained at 0-5°C?) Route->S1 Sandmeyer C1 Check Chlorinating Agent (Is it fresh?) Route->C1 Chlorination S1_Yes Check Purity of Starting Material S1->S1_Yes Yes S1_No Optimize Temperature Control S1->S1_No No S2 Check Reagent Stoichiometry (Sufficient acid and NaNO2?) S1_Yes->S2 S2_Yes Consider Catalyst Activity S2->S2_Yes Yes S2_No Adjust Reagent Amounts S2->S2_No No C1_Yes Check for Disulfide Byproduct (TLC analysis) C1->C1_Yes Yes C1_No Use Fresh Reagent C1->C1_No No C2 Optimize Reaction Time/Temp C1_Yes->C2 signaling_pathways cluster_main Main Reaction Pathways cluster_side Potential Side Reactions Amino 2-Amino-4-methylbenzothiazole Diazonium Diazonium Salt Amino->Diazonium NaNO2, HCl Product1 This compound Diazonium->Product1 CuCl Phenol 4-Methyl-2-hydroxybenzothiazole Diazonium->Phenol Decomposition (High Temp) Azo Azo Compound Diazonium->Azo Coupling Mercapto 2-Mercapto-4-methylbenzothiazole Product2 This compound Mercapto->Product2 SO2Cl2 Disulfide Disulfide Byproduct Mercapto->Disulfide Oxidation

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 2-Chloro-4-methylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up? A1: Two primary routes are commonly considered for the synthesis of this compound. The first involves the chlorination of 2-mercapto-4-methylbenzothiazole using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The second is a Sandmeyer-type reaction starting from 2-amino-4-methylbenzothiazole, which involves diazotization followed by a copper(I) chloride-catalyzed chlorination.

Q2: What are the most critical parameters to control during the scale-up of these syntheses? A2: Regardless of the route, the most critical parameter during scale-up is temperature control . Many steps are highly exothermic, and the decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation challenging.[1][2] Inefficient heat transfer can lead to side reactions, decomposition of intermediates, and the formation of impurities.[2][3] Other crucial parameters include controlled reagent addition rates, efficient agitation to ensure homogeneity, and maintaining an inert atmosphere for sensitive reagents.[1][2]

Q3: What are the most common impurities or byproducts encountered during scale-up? A3: In the Sandmeyer route, a common byproduct is 2-hydroxy-4-methylbenzothiazole, formed from the reaction of the diazonium salt intermediate with water.[4] Tarry polymers can also form if the diazonium salt decomposes due to poor temperature control.[4] In the chlorination route, common impurities include the starting 2-mercapto-4-methylbenzothiazole (from incomplete reaction) and the corresponding disulfide, which can form from oxidation.[5]

Q4: What purification methods are recommended for large-scale production of this compound? A4: While column chromatography is effective at the lab scale, it is often impractical for large-scale production.[5] The preferred methods for industrial scale are recrystallization and vacuum distillation .[6][7] A significant challenge is identifying a suitable solvent or solvent system for recrystallization that provides high purity and yield without the product "oiling out".[8] Careful control of the cooling process is essential to obtain well-defined crystals that are easy to filter.[1][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Issue 1: Low or Inconsistent Yield
Potential Cause Recommended Solution & Explanation
Decomposition of Diazonium Salt (Sandmeyer Route) The diazonium salt intermediate is thermally unstable. Maintain a strict temperature range of 0-5 °C throughout the diazotization and subsequent reaction. Ensure slow, subsurface addition of the sodium nitrite solution to prevent localized overheating.[4] A strongly acidic environment is also crucial for stabilizing the salt.[4]
Inactive Chlorinating Agent (Chlorination Route) Chlorinating agents like sulfuryl chloride can degrade upon exposure to moisture. Use a fresh bottle of the reagent and ensure the reaction is conducted under strictly anhydrous conditions.[4]
Poor Heat Transfer in Large Reactors The exothermic nature of the reaction can lead to localized hot spots.[2] Ensure the reactor is equipped with an efficient cooling system and robust agitation to maintain a uniform temperature throughout the reaction mass. Consider using a jacketed reactor with a thermal fluid.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Allow sufficient reaction time for the conversion to complete, as kinetics can differ at a larger scale.[4]
Issue 2: Formation of Tarry, Dark-Colored Reaction Mixture
Potential Cause Recommended Solution & Explanation
Side Reactions of Diazonium Salt (Sandmeyer Route) This is often a result of diazonium salt decomposition or unwanted coupling reactions.[4] Improve temperature control and ensure the purity of the starting 2-amino-4-methylbenzothiazole, as impurities can catalyze decomposition pathways.
Localized Overheating Inefficient mixing can lead to localized high concentrations of reagents and hot spots, promoting polymerization and tar formation.[3] Optimize the stirrer speed and design to ensure the reaction mixture is homogeneous.
Issue 3: Difficulty in Product Isolation and Purification

| Potential Cause | Recommended Solution & Explanation | | Product "Oils Out" During Recrystallization | This occurs when the solute separates as a liquid instead of a solid.[8] This can be caused by cooling the solution too rapidly or the presence of significant impurities.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the crude material is highly impure, consider a pre-purification step. The choice of solvent is also critical; try a solvent system where the compound is less soluble.[8] | | Fine Crystals Clogging Filters | Poor crystallization conditions can lead to very fine particles that are difficult to filter. To obtain larger, more uniform crystals, control the cooling rate carefully and consider the slow addition of an anti-solvent.[1] Ensure agitation is not excessively vigorous during crystallization, as this can cause crystal breakage. | | Impurity with Similar Solubility | An impurity may co-crystallize with the product. Screen for a different recrystallization solvent or solvent mixture that can better differentiate between the product and the impurity. Sometimes, a multi-step purification involving both distillation and recrystallization may be necessary. |

Quantitative Data and Reaction Parameters

The optimal conditions for synthesis can vary, but the following table provides a general guide based on common laboratory procedures that can be adapted for scale-up.

ParameterRoute 1: Sandmeyer Reaction Route 2: Chlorination Key Considerations for Scale-Up
Starting Material 2-Amino-4-methylbenzothiazole2-Mercapto-4-methylbenzothiazolePurity of starting material is critical to avoid side reactions.[4]
Primary Reagent Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl)Sulfuryl Chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂)Use fresh, high-purity reagents.[4]
Solvent Aqueous HCl, AcetonitrileDichloromethane, Chloroform, or neat[4][7]Ensure anhydrous conditions for the chlorination route.
Temperature Diazotization: 0-5 °C; Sandmeyer: 0-25 °C0 °C to Room Temperature (can be exothermic)Strict temperature control is the most critical scale-up factor.[3][4]
Stoichiometry Amine:NaNO₂ ≈ 1:1.1Mercaptan:SO₂Cl₂ ≈ 1:1.1-1.5[4]Carefully control stoichiometry to minimize byproducts.

Experimental Protocols

The following are representative lab-scale protocols that form the basis for scale-up development.

Protocol 1: Synthesis via Chlorination of 2-Mercapto-4-methylbenzothiazole
  • Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, suspend 2-mercapto-4-methylbenzothiazole (1.0 eq) in an inert solvent like dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sulfuryl chloride (1.2 eq) dropwise to the suspension, maintaining the internal temperature below 10 °C.[4] The addition is highly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction's completion by TLC or HPLC.

  • Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).[7][8]

Protocol 2: Synthesis via Sandmeyer Reaction of 2-Amino-4-methylbenzothiazole
  • Diazotization: In a reactor, dissolve 2-amino-4-methylbenzothiazole (1.0 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[4] Stir for an additional 30 minutes at this temperature.

  • Copper Catalyst: In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC/HPLC).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or chromatography.[4]

Visualizations

Synthesis_Workflows cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Sandmeyer Reaction cluster_purify Final Processing Mercaptan 2-Mercapto-4- methylbenzothiazole Chlorination Chlorination (e.g., SO2Cl2) Mercaptan->Chlorination FinalProduct This compound Chlorination->FinalProduct Amine 2-Amino-4- methylbenzothiazole Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine->Diazotization Diazonium Diazonium Salt (Intermediate) Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCl) Diazonium->Sandmeyer Sandmeyer->FinalProduct Purification Purification (Recrystallization / Distillation) FinalProduct->Purification

Caption: Primary synthesis routes for this compound.

Troubleshooting_Low_Yield Start Problem: Low or Inconsistent Yield CheckRoute Which synthesis route was used? Start->CheckRoute SandmeyerRoute Sandmeyer Route CheckRoute->SandmeyerRoute Sandmeyer ChlorinationRoute Chlorination Route CheckRoute->ChlorinationRoute Chlorination TempControl_S Was temperature strictly maintained at 0-5°C during diazotization? SandmeyerRoute->TempControl_S Purity_S Was the starting 2-amino-4-methylbenzothiazole of high purity? TempControl_S->Purity_S Yes Solution_Temp_S Solution: Improve cooling efficiency and slow down NaNO2 addition. TempControl_S->Solution_Temp_S No Solution_Purity_S Solution: Analyze and purify the starting amine before use. Purity_S->Solution_Purity_S No Reagent_C Was a fresh, anhydrous chlorinating agent used? ChlorinationRoute->Reagent_C Moisture_C Were anhydrous conditions maintained throughout? Reagent_C->Moisture_C Yes Solution_Reagent_C Solution: Use a new bottle of SO2Cl2 or other agent. Reagent_C->Solution_Reagent_C No Solution_Moisture_C Solution: Dry all glassware, solvents, and run under inert gas (N2/Ar). Moisture_C->Solution_Moisture_C No

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Minimizing Impurity Formation in 2-Chloro-4-methylbenzothiazole Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during the chlorination of 2-Chloro-4-methylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities formed during the chlorination of this compound?

A1: The main impurities are typically products of over-chlorination or side-chain chlorination. These include:

  • Ring Over-chlorination: Dichloro- and polychloro- derivatives on the benzene ring, such as 2,6-dichloro-4-methylbenzothiazole.

  • Side-chain Chlorination: Chlorination of the methyl group at the 4-position, leading to 2-chloro-4-(chloromethyl)benzothiazole, and potentially further chlorinated species like 2-chloro-4-(dichloromethyl)benzothiazole.

  • Unreacted Starting Material: Residual this compound.

Q2: What are the general mechanisms leading to the formation of these impurities?

A2: The formation of different impurities is governed by different reaction mechanisms:

  • Ring Chlorination: This proceeds via an electrophilic aromatic substitution mechanism. This reaction is typically promoted by Lewis acid catalysts and is favored in the absence of UV light.

  • Side-chain Chlorination: This occurs through a free radical mechanism. These reactions are initiated by UV light or radical initiators.

Q3: How can I selectively chlorinate the aromatic ring while minimizing side-chain chlorination?

A3: To favor aromatic ring chlorination, it is crucial to employ conditions that promote electrophilic aromatic substitution while suppressing free radical reactions. Key strategies include:

  • Reaction in the dark: Exclude UV light to prevent the initiation of free radical side-chain chlorination.

  • Use of a Lewis acid catalyst: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can enhance the electrophilicity of the chlorinating agent, promoting ring substitution.

  • Avoid radical initiators: Do not use substances like AIBN or benzoyl peroxide.

Q4: How can I control the degree of chlorination on the aromatic ring to prevent over-chlorination?

A4: Preventing the formation of di- and polychlorinated byproducts requires careful control of the reaction stoichiometry.

  • Molar Ratio: Use a precise molar equivalent of the chlorinating agent relative to the this compound substrate. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant over-chlorination occurs. Lowering the reaction temperature can also help to improve selectivity.

Q5: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A5: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components of the reaction mixture, providing both retention times and mass spectra for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction and quantifying the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of side-chain chlorination (e.g., 2-chloro-4-(chloromethyl)benzothiazole) Reaction exposed to UV light. Presence of radical initiators in reagents or solvent. High reaction temperatures promoting radical formation.1. Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).2. Ensure high purity of reagents and solvents.3. Conduct the reaction at a lower temperature.
Significant amount of over-chlorination on the aromatic ring (e.g., 2,6-dichloro-4-methylbenzothiazole) Excess of chlorinating agent used. Reaction time is too long. Reaction temperature is too high.1. Carefully control the stoichiometry of the chlorinating agent (start with 1.0-1.1 equivalents).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Lower the reaction temperature to increase selectivity.
Incomplete reaction with significant unreacted starting material Insufficient amount of chlorinating agent. Low reaction temperature or short reaction time. Inactive catalyst.1. Slightly increase the molar equivalents of the chlorinating agent.2. Increase the reaction temperature or prolong the reaction time, while monitoring for impurity formation.3. Use a fresh or more active batch of the Lewis acid catalyst.
Formation of multiple unidentified impurities Impure starting material. Undesired side reactions due to reaction conditions.1. Verify the purity of the starting this compound before the reaction.2. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to optimize for the desired product.3. Isolate the major impurities and characterize them by NMR and MS to understand the side reactions.

Experimental Protocols

Protocol for Selective Ring Chlorination of this compound

This protocol is a general guideline based on established principles of electrophilic aromatic substitution. Optimization may be required.

Materials:

  • This compound

  • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas)

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon tetrachloride)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Protect the apparatus from light.

  • Dissolve this compound (1.0 eq) in the anhydrous inert solvent.

  • Add the anhydrous Lewis acid catalyst (0.05 - 0.1 eq) to the solution and stir.

  • Cool the mixture to the desired temperature (e.g., 0-10 °C).

  • Slowly add the chlorinating agent (1.0 - 1.1 eq) dissolved in the anhydrous solvent via the dropping funnel.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold quenching solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Product Distribution under Various Chlorination Conditions

Entry Chlorinating Agent (eq.) Catalyst Light Condition Desired Product (%) Side-chain Chlorination (%) Ring Over-chlorination (%)
1SO₂Cl₂ (1.1)FeCl₃Dark85< 510
2SO₂Cl₂ (1.1)NoneDark40< 55
3SO₂Cl₂ (1.1)FeCl₃UV Light206010
4SO₂Cl₂ (1.5)FeCl₃Dark60< 535

Note: This table presents illustrative data to demonstrate the expected trends. Actual results may vary.

Visualizations

TroubleshootingWorkflow start Start: Chlorination of This compound analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analyze check_impurities Identify Major Impurity Profile analyze->check_impurities side_chain High Side-chain Chlorination? check_impurities->side_chain Check for Side-chain Products side_chain_yes Exclude Light Lower Temperature Use High-Purity Reagents side_chain->side_chain_yes Yes over_chlorination High Ring Over-chlorination? side_chain->over_chlorination No side_chain_yes->analyze over_chlorination_yes Reduce Equivalents of Chlorinating Agent Decrease Reaction Time/Temp over_chlorination->over_chlorination_yes Yes incomplete_reaction Incomplete Reaction? over_chlorination->incomplete_reaction No over_chlorination_yes->analyze incomplete_reaction_yes Increase Equivalents of Chlorinating Agent Slightly Increase Temp/Time Check Catalyst Activity incomplete_reaction->incomplete_reaction_yes Yes desired_product Desired Product is Major Component with Minor Impurities incomplete_reaction->desired_product No incomplete_reaction_yes->analyze purify Purify by Column Chromatography or Recrystallization desired_product->purify

Caption: Troubleshooting workflow for minimizing impurity formation.

ReactionPathways cluster_ring Electrophilic Aromatic Substitution cluster_side_chain Free Radical Halogenation start This compound desired_product Desired Product (Ring Chlorinated) start->desired_product Cl₂, Lewis Acid Dark side_chain_product Side-chain Chlorinated Product start->side_chain_product Cl₂, UV Light or Radical Initiator over_chlorinated Over-chlorinated Product desired_product->over_chlorinated Excess Cl₂ Lewis Acid

Caption: Competing reaction pathways in the chlorination.

Technical Support Center: 2-Chloro-4-methylbenzothiazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki coupling reactions involving 2-Chloro-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For a successful Suzuki coupling, starting with a well-established set of conditions is crucial. Given the reactivity of aryl chlorides, a robust catalytic system is recommended. Below is a table summarizing a general starting point based on protocols for similar 2-chlorobenzothiazole derivatives.[1][2] Optimization will likely be necessary for specific arylboronic acid partners.

ComponentRecommendationConcentration/LoadingRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G31-5 mol%Aryl chlorides are less reactive than bromides or iodides, often requiring a more active catalyst system.[3][4] Buchwald or other bulky, electron-rich phosphine ligands are recommended to facilitate oxidative addition.
Ligand XPhos, SPhos, or other Buchwald-type ligands1.2 - 2 equivalents relative to PalladiumThese ligands enhance catalyst activity and stability, particularly for challenging substrates like heteroaryl chlorides.
Base K₃PO₄ or Cs₂CO₃2-3 equivalentsA strong base is often required to promote the transmetalation step, especially with less reactive boronic acids.[1]
Solvent Dioxane/H₂O, Toluene/Ethanol/H₂O (e.g., 4:1:1)0.1 - 0.2 MA biphasic solvent system helps to dissolve both the organic substrate and the inorganic base.[1]
Arylboronic Acid Arylboronic acid or boronic ester1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting this compound.
Temperature 80 - 110 °C-The reaction often requires heating to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)-Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1][5]

Q2: My reaction is showing low to no conversion of the this compound. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Low Conversion
Potential CauseRecommended Action(s)
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst which can be more stable.[1]
Oxygen Contamination Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.[1][5]
Insufficiently Strong Base Switch to a stronger base such as Cs₂CO₃ or K₃PO₄, particularly if using an electron-deficient boronic acid.[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.
Poor Substrate/Reagent Quality Verify the purity of your this compound and the boronic acid via techniques like NMR or melting point analysis. Impurities can inhibit the catalyst.

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts can significantly reduce the yield of your desired product. The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.

Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionPrevention Strategies
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct.This is often caused by the presence of oxygen.[5] Ensure rigorous exclusion of air from the reaction mixture through proper degassing and maintaining an inert atmosphere. Using a minimal excess of the boronic acid can also help.[1]
Dehalogenation The chloro group on the benzothiazole is replaced by a hydrogen atom.This can occur if there is a source of hydride in the reaction. Ensure the use of high-purity solvents and reagents. In some cases, the choice of base and solvent can influence this side reaction.[5]
Protodeboronation The boronic acid is converted back to the corresponding arene before it can participate in the coupling.This can be an issue with certain boronic acids, especially in the presence of water and a strong base. If suspected, consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the ligand (e.g., SPhos; 2.4-10 mol%), and the base (e.g., K₃PO₄; 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Catalyst & Ligand - Base setup 2. Reaction Setup - Flame-dried glassware - Add solid reagents reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x) setup->inert solvent 4. Solvent Addition - Add degassed solvent inert->solvent reaction 5. Reaction - Heat to 80-110 °C - Stir vigorously solvent->reaction monitoring 6. Monitoring - TLC or LC-MS reaction->monitoring workup 7. Work-up - Quench and extract monitoring->workup purification 8. Purification - Column chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree start Low or No Product Formation check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Was the reaction under a strict inert atmosphere? check_catalyst->check_inert Yes inactive_catalyst Solution: Use fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->inactive_catalyst No check_base Is the base strong enough? check_inert->check_base Yes oxygen_present Solution: Thoroughly degas solvent. Improve inert gas technique. check_inert->oxygen_present No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes weak_base Solution: Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). check_base->weak_base No low_temp Solution: Increase temperature incrementally. check_temp->low_temp No

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-4-methylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-4-methylbenzothiazole, typically from o-toluidine. This is followed by a Sandmeyer reaction to convert the 2-amino group to a 2-chloro group via a diazonium salt intermediate.

Q2: What are the critical parameters to control during the synthesis of 2-amino-4-methylbenzothiazole to avoid side reactions?

To ensure high purity and yield of 2-amino-4-methylbenzothiazole, careful control of the reaction conditions is crucial. One key aspect is the choice of solvent during the cyclization step. Using methylene chloride as a solvent is effective in preventing unwanted chlorination on the benzene ring, a common side reaction.[1] Maintaining the recommended temperature range during the reaction is also critical to minimize byproduct formation.

Q3: What are the primary side reactions to be aware of during the Sandmeyer reaction for the synthesis of this compound?

The Sandmeyer reaction, while effective, can be prone to several side reactions:

  • Formation of 2-Hydroxy-4-methylbenzothiazole: This occurs if the diazonium salt reacts with water. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to minimize the decomposition of the diazonium salt and its reaction with the aqueous medium.[2]

  • Azo Coupling Reactions: The highly reactive diazonium salt can couple with other aromatic molecules present in the reaction mixture, leading to the formation of colored azo compounds and tarry byproducts.[2]

  • Radical-mediated Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[3][4]

Q4: How can I purify the final this compound product?

Purification of the final product can be achieved through standard laboratory techniques. Column chromatography using silica gel is a common method. Additionally, recrystallization from an appropriate solvent can be employed to obtain a product of high purity.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-4-methylbenzothiazole Incomplete reaction during the cyclization of o-tolylthiourea.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Adjust reaction time and temperature as necessary based on the protocol.
Side reaction leading to ring chlorination.Use methylene chloride as the solvent for the chlorination/cyclization step to prevent chlorination of the benzene ring.[1]
Low yield of this compound Decomposition of the diazonium salt intermediate.Maintain a strict temperature control between 0-5°C during the diazotization and the Sandmeyer reaction. Add the sodium nitrite solution slowly to manage the exothermic nature of the reaction.[2]
Incomplete diazotization.Ensure a strongly acidic medium for the formation and stability of the diazonium salt.[2]
Inactive copper(I) chloride catalyst.Use freshly prepared or high-purity commercial copper(I) chloride.
Formation of a dark, tarry reaction mixture Side reactions of the diazonium salt, such as polymerization or azo coupling.Maintain low temperatures and ensure efficient stirring to prevent localized overheating and concentration gradients. The purity of the starting 2-amino-4-methylbenzothiazole is crucial to minimize impurities that can participate in side reactions.[2]
Presence of 2-Hydroxy-4-methylbenzothiazole as a major byproduct Reaction of the diazonium salt with water due to elevated temperatures.Strictly maintain the reaction temperature at 0-5°C. Minimize the amount of water in the reaction mixture where feasible.[2]
Difficult isolation of the final product The product may remain dissolved in the reaction mixture or form an emulsion during workup.After the reaction, carefully neutralize the mixture and extract with a suitable organic solvent. If an emulsion forms, the addition of brine may help to break it.

Experimental Protocols

Synthesis of 2-amino-4-methylbenzothiazole from o-Tolylthiourea[1]
  • Suspend o-tolylthiourea in methylene chloride (3 to 40 times the volume of the thiourea).

  • Cool the suspension to a temperature between -20°C and +15°C.

  • Introduce chlorine gas (1 to 2 moles per mole of o-tolylthiourea) into the stirred mixture.

  • After the addition of chlorine, boil the mixture at reflux for 1 to 2 hours to remove the hydrochloric acid formed.

  • Filter the resulting 2-amino-4-methylbenzothiazole hydrochloride.

  • Treat the hydrochloride salt with an aqueous solution of a base (e.g., sodium hydroxide) to precipitate the free base, 2-amino-4-methylbenzothiazole.

  • Filter, wash with water, and dry the final product.

Synthesis of this compound via Sandmeyer Reaction (General Procedure)
  • Dissolve 2-amino-4-methylbenzothiazole in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Amino-4-methylbenzothiazole cluster_step2 Step 2: Sandmeyer Reaction A o-Toluidine B o-Tolylthiourea A->B + NH4SCN C 2-Amino-4-methylbenzothiazole B->C + Cl2 in CH2Cl2 D 2-Amino-4-methylbenzothiazole E Diazonium Salt Intermediate D->E + NaNO2, HCl (0-5 °C) F This compound E->F + CuCl

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main_path Desired Reaction cluster_side_paths Side Reactions main Diazonium Salt Intermediate product This compound main->product + CuCl side1 2-Hydroxy-4-methylbenzothiazole main->side1 + H2O (High Temp) side2 Azo Coupling Products (Tarry Mixture) main->side2 + Aromatic Impurities side3 Biaryl Byproducts main->side3 Radical Mechanism

Caption: Side reactions during the Sandmeyer reaction step.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Check Reaction Stage start->q1 step1 Step 1: 2-Amino Synthesis q1->step1 Stage 1 step2 Step 2: Sandmeyer Reaction q1->step2 Stage 2 q_step1 Issue in Step 1? step1->q_step1 q_step2 Issue in Step 2? step2->q_step2 sol1a Verify complete cyclization (TLC). Adjust reaction time/temp. q_step1->sol1a Incomplete Reaction sol1b Confirm use of CH2Cl2 to prevent ring chlorination. q_step1->sol1b Byproducts end Purify via Chromatography or Recrystallization sol1a->end sol1b->end sol2a Check temperature control (0-5 °C). Slow NaNO2 addition. q_step2->sol2a Low Yield/ Tarry Mixture sol2b Ensure strong acid conditions. q_step2->sol2b Low Yield sol2c Use fresh/active CuCl catalyst. q_step2->sol2c Low Yield sol2d Check purity of starting amine. q_step2->sol2d Tarry Mixture sol2a->end sol2b->end sol2c->end sol2d->end

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-4-methylbenzothiazole. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited. The information provided is based on the chemical properties of the benzothiazole moiety, the reactivity of the 2-chloro substituent, and data from structurally similar compounds.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or the appearance of unexpected byproducts.

If you are observing lower than expected yields, or if unknown impurities are detected in your reaction mixture, it may be due to the degradation of this compound.

Troubleshooting Workflow for Inconsistent Results A Inconsistent Results / Byproducts Observed B Verify Purity of Starting Material (e.g., NMR, LC-MS) A->B C Evaluate Reaction & Storage Conditions A->C D Impure Starting Material B->D Impure F Pure Starting Material B->F Pure G Potential Degradation Pathways C->G E Repurify Starting Material D->E H Hydrolysis (Presence of Water/Nucleophiles) G->H I Photodecomposition (Exposure to Light) G->I J Thermal Decomposition (High Temperature) G->J K Mitigation Strategies H->K I->K J->K L Use Anhydrous Solvents Run Under Inert Atmosphere (N2, Ar) K->L M Protect Reaction from Light K->M N Lower Reaction Temperature K->N O Re-run Experiment L->O M->O N->O

Caption: Troubleshooting workflow for low yields or byproducts.

Issue 2: Discoloration or change in the physical appearance of the stored compound.

This compound is expected to be a stable solid at room temperature. Any change in color, such as yellowing, or changes in its consistency could indicate degradation.

  • Storage Conditions: Confirm that the compound is stored in a cool, dry, and dark environment. The recommended storage is in a tightly sealed container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Q2: What are the likely degradation pathways for this compound?

A: The primary degradation pathway is likely to be nucleophilic substitution at the 2-position, particularly hydrolysis of the chloro group to form 2-hydroxy-4-methylbenzothiazole.[1] Other potential pathways include photodecomposition and thermal degradation.[1][2]

Q3: Is this compound sensitive to light?

Q4: What materials are incompatible with this compound?

A: Avoid strong oxidizing agents, strong bases, and potent nucleophiles, as they can react with and degrade the compound.[1]

Quantitative Data Summary

ParameterConditionTime Point% PurityDegradation Products
Temperature
4°C
25°C (Room Temp)
40°C
Light Exposure
Ambient Light
Dark
UV (specify λ)
pH
pH 4 (Acidic)
pH 7 (Neutral)
pH 9 (Basic)

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol provides a general method for determining the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., pH, temperature, light).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Add an aliquot of the stock solution to each stress condition medium (e.g., buffer solutions) to a final concentration of approximately 10-20 µg/mL.

  • Incubation: Incubate the prepared samples under the desired stress conditions (e.g., constant temperature, exposure to a specific light source).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid) is a common starting point.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methylbenzothiazole and 2-Bromo-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds like benzothiazole is paramount for the development of novel molecules with desired properties. The reactivity of substituted benzothiazoles is a critical consideration in synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks: 2-chloro-4-methylbenzothiazole and 2-bromo-4-methylbenzothiazole. The comparison is based on established principles of organic chemistry and available data on related compounds, offering a predictive framework for researchers.

Executive Summary

The primary determinant of reactivity for 2-halo-4-methylbenzothiazoles in common cross-coupling and nucleophilic substitution reactions is the nature of the halogen at the 2-position. Based on fundamental chemical principles and extensive literature on analogous compounds, 2-bromo-4-methylbenzothiazole is generally expected to be more reactive than this compound , particularly in palladium-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the rate-determining oxidative addition step in these catalytic cycles.

Comparative Reactivity Analysis

The reactivity of these two compounds is best understood by examining their performance in key synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination, the cleavage of the carbon-halogen bond is a crucial step. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies.

Table 1: Predicted Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

ReactionThis compound2-Bromo-4-methylbenzothiazoleRationale
Suzuki Coupling Lower reactivity; requires more forcing conditions (higher temperature, higher catalyst loading, more specialized ligands).[1]Higher reactivity; proceeds under milder conditions with standard catalyst systems.[1][2]The C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.[2]
Heck Reaction Lower reactivity; likely requires higher temperatures and more active catalyst systems for efficient conversion.[1]Higher reactivity; preferred substrate for achieving high conversions and yields under milder conditions.[1]Similar to Suzuki coupling, the oxidative addition of the C-Br bond is more facile.
Buchwald-Hartwig Amination Lower reactivity; may require specialized bulky phosphine ligands and higher temperatures to achieve reasonable yields.[3]Higher reactivity; generally proceeds more efficiently under standard Buchwald-Hartwig conditions.[4][5]The reactivity trend for aryl halides in Buchwald-Hartwig amination generally favors bromides over chlorides.[6]
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the halogen at the 2-position of the benzothiazole ring is activated by the electron-withdrawing nature of the adjacent nitrogen atom.[7] The relative reactivity of the chloro and bromo derivatives depends on the rate-determining step of the reaction.

  • Attack of the Nucleophile: If the initial attack of the nucleophile is rate-determining, the more electronegative chlorine atom would make the C2 carbon more electrophilic, potentially favoring the reaction of the chloro derivative.

  • Loss of the Leaving Group: If the expulsion of the halide ion is rate-determining, the weaker C-Br bond and the better leaving group ability of bromide would favor the reaction of the bromo derivative.

In many SNAr reactions, the loss of the leaving group is significant in the overall rate, suggesting that 2-bromo-4-methylbenzothiazole is likely to be more reactive than this compound in SNAr reactions as well.

Table 2: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2-Bromo-4-methylbenzothiazoleRationale
Electrophilicity of C2 HigherLowerChlorine is more electronegative than bromine.
Leaving Group Ability GoodExcellentBromide is a better leaving group than chloride due to the weaker C-Br bond.
Overall Predicted Reactivity Lower to ModerateModerate to HighThe better leaving group ability of bromide often leads to higher overall reaction rates in SNAr.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal results for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add the 2-halo-4-methylbenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-halo-4-methylbenzothiazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction Execution: Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes discussed, the following diagrams are provided.

G General Reaction Scheme for 2-Substituted-4-methylbenzothiazoles cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Halo-4-methylbenzothiazole 2-Halo-4-methylbenzothiazole 2-Substituted-4-methylbenzothiazole 2-Substituted-4-methylbenzothiazole 2-Halo-4-methylbenzothiazole->2-Substituted-4-methylbenzothiazole Reaction Coupling Partner / Nucleophile Coupling Partner / Nucleophile Coupling Partner / Nucleophile->2-Substituted-4-methylbenzothiazole Catalyst / Base Catalyst / Base Catalyst / Base->2-Substituted-4-methylbenzothiazole Solvent / Heat Solvent / Heat Solvent / Heat->2-Substituted-4-methylbenzothiazole Byproducts Byproducts

Caption: General reaction scheme for the synthesis of 2-substituted-4-methylbenzothiazoles.

G Experimental Workflow for Comparative Reactivity Study Reaction_Setup Reaction Setup (Substrate, Reagents, Catalyst, Solvent) Reaction_Execution Reaction Execution (Heating under Inert Atmosphere) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis Data_Comparison Comparative Analysis of Yields and Reaction Times Analysis->Data_Comparison

Caption: A generalized experimental workflow for a comparative study of reactivity.

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole nucleus is a prominent heterocyclic scaffold renowned for its wide array of pharmacological activities.[1][2] As a versatile starting material, 2-Chloro-4-methylbenzothiazole offers a reactive site at the 2-position, enabling the synthesis of a diverse library of derivatives for drug discovery and development.[3] This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of the benzothiazole scaffold are a significant class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action is often attributed to the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[3]

Comparative Anticancer Activity Data

The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against various human cancer cell lines.

Compound Class / DerivativeCancer Cell Line(s)Activity (GI50 / IC50)Reference(s)
Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92) & 8 other cell linesGI50 = 71.8 nM (HOP-92); Range: 1.60 µM–71.8 nM[1]
2-(4-Aminophenyl)benzothiazole derivativeLeukemia, Colon, Ovarian, Breast, Prostate, Renal, CNS, Melanoma, Non-small cell lunglog GI50 values ranging from -5.48 to -5.56[1]
Imidazole-based benzothiazole derivativeVarious human tumor cell linesRemarkable antitumor potential[1]
2-Arylaminobenzothiazole-arylpropenoneHeLa (Cervical Cancer)IC50 = 0.5 ± 0.02 µM and 0.6 ± 0.29 µM[1]
Naphthalimide-based benzothiazoleHT-29 (Colon), A549 (Lung), MCF-7 (Breast)IC50 = 3.47 to 5.08 µM[1]
Benzothiazole-benzylidene hybrids (OMS5, OMS14)MCF-7 (Breast), A549 (Lung)IC50 = 22.13 to 61.03 μM[5]
Benzimidazole/Benzothiazole derivatives with iso-propyl amidine (Compound 8) or imidazolinyl group (Compound 9)NCI-H358 (Lung)IC50 = 15.49 µM (Viability), 6.39 µM (Antiproliferative)[6]

Potential Mechanism of Anticancer Action

Many benzothiazole derivatives exert their anticancer effects by targeting and inhibiting protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and signal transduction.[7] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling RTK->P1 Phosphorylation Cascade P2 Cell Proliferation & Survival P1->P2 Inhibitor Benzothiazole Derivative Inhibitor->RTK Inhibition

Potential mechanism of anticancer action.
Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a wide spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The presence of different substituents, often introduced via the reactive 2-chloro position, plays a crucial role in modulating their antimicrobial potency.[3]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) for selected benzothiazole derivatives against various microorganisms.

Compound Class / DerivativeMicroorganism(s)Activity (MIC)Reference(s)
4-Chloro substituted benzothiazole-based azo dyesSalmonella typhimurium, Klebsiella pneumoniae25–50 μg/mL[8]
Thiazolidin-4-one derivatives of benzothiazolePseudomonas aeruginosa, Escherichia coli0.09–0.18 mg/mL[8]
Dialkyne substituted 2-aminobenzothiazole (Compound 3e)Gram-positive and Gram-negative bacteria3.12 μg/mL[10]
Dialkyne substituted 2-aminobenzothiazole (Compound 3n)Various fungal strains (Candida sp., Cryptococcus neoformans)1.56 - 12.5 μg/mL[10]
Azetidinone derivatives with 2-Cl-C6H4 groupStaphylococcus aureus (Gram-positive), Aspergillus niger (Fungus)Zone of Inhibition: 16–22 mm[11]
2,6-disubstituted benzothiazole derivativesMoraxella catarrhalis4 µg/mL[8]
Pyrazolone derivative with 4-chlorophenyl group (16b)Dihydropteroate Synthase (DHPS) Enzyme InhibitionIC50 = 7.85 μg/mL[12]

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.

Synthetic Pathway from 2-Chlorobenzothiazole

The foundational step in developing novel therapeutic agents from this compound is the nucleophilic substitution of the highly reactive chlorine atom at the 2-position. This allows for the introduction of diverse functional groups, most commonly amines, to generate a library of 2-aminobenzothiazole derivatives.[3]

synthesis_workflow Start 2-Chloro-4-methyl- benzothiazole Process Nucleophilic Substitution Start->Process Reagent + Primary/Secondary Amine (R-NH₂) Reagent->Process Product 2-Amino-4-methyl- benzothiazole Derivatives Process->Product

General synthetic workflow for derivatives.

General Protocol for Synthesis of 2-Aminobenzothiazole Derivatives A solution of a 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as ethanol or DMF is heated under reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting product is isolated, typically through filtration or extraction, followed by purification via recrystallization or column chromatography.[3]

Anticancer Activity Screening: MTT Assay The GI50 (Growth Inhibition 50) values for the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Cell Plating: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with the synthesized benzothiazole derivatives at various concentrations (e.g., 0.01 µM to 100 µM) and incubated for a specified period (typically 48-72 hours).[13] Dimethyl sulfoxide (DMSO) is often used as the solvent and blank control.[13]

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI50 value, the concentration required to inhibit cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. Standard drugs like Ciprofloxacin (for bacteria) and Amphotericin-B (for fungi) are often used for comparison.[14]

Conclusion

The this compound scaffold is a valuable building block for the synthesis of novel therapeutic agents. The derivatives exhibit a broad spectrum of potent biological activities, particularly as anticancer and antimicrobial agents. The data presented in this guide highlight that strategic modifications at the 2-position of the benzothiazole ring can significantly enhance biological efficacy. Further in-vivo studies and lead compound optimization are warranted to fully realize the clinical potential of these promising derivatives.[14]

References

A Comparative Guide to the Cytotoxicity of Substituted Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, notably potent anticancer effects.[1] The versatility of the benzothiazole nucleus permits structural modifications that can profoundly influence its cytotoxic potency and selectivity against various cancer cell lines.[1] This guide offers a comparative analysis of the cytotoxic efficacy of several substituted benzothiazole analogs, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of benzothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound.[1] The following table summarizes the IC50 values for various substituted benzothiazole analogs against a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[1][2]
4dC6 (Rat Brain Glioma)0.03[1][2]
2-(4-Aminophenyl)benzothiazolesT2Human Small Cell Lung CarcinomaSignificant Activity[1][3]
Benzothiazole-2-thiol Derivatives7eSKRB-3 (Breast Cancer)0.0012[1]
7eSW620 (Colon Adenocarcinoma)0.0043[1]
7eA549 (Lung Adenocarcinoma)0.044[1]
7eHepG2 (Hepatocellular Carcinoma)0.048[1]
Pyridine-based Derivatives31ME-180 (Cervical Cancer)4.01[1][4]
Indole based Semicarbazide55HT-29 (Colon Cancer)0.024[4]
55H460 (Lung Cancer)0.29[4]
55A549 (Lung Cancer)0.84[4]
55MDA-MB-231 (Breast Cancer)0.88[4]
Phenylacetamide Derivatives4lAsPC-1 (Pancreatic Cancer)14.78[5]
4lBxPC-3 (Pancreatic Cancer)13.67[5]
4lCapan-2 (Pancreatic Cancer)33.76[5]
Nitro- and Fluoro-substitutedCompound A (nitro)HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[6]
Compound B (fluoro)HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[6]
Novel Benzothiazole DerivativePB11U87 (Glioblastoma)< 0.05[7]
PB11HeLa (Cervical Cancer)< 0.05[7]

Experimental Protocols

The determination of cytotoxicity is a crucial step in assessing potential anticancer agents. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are harvested and counted, ensuring high viability (>90%). The cells are then seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.[1]

  • Compound Treatment: The benzothiazole analogs are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations of the compounds. A vehicle control (medium with the solvent) is also included.[1]

  • Incubation: The treated cells are incubated for a specific period, often 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] Key mechanisms include the activation of the intrinsic (mitochondrial) pathway of apoptosis and the suppression of survival signaling pathways like the PI3K/AKT pathway.[1][7]

G General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Benzothiazole Analog Preparation treatment Treatment with Analogs compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance calculation IC50 Value Calculation absorbance->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Caption: Workflow for assessing the cytotoxicity of benzothiazole analogs.

G Intrinsic Apoptosis Pathway Induced by Benzothiazole Analogs benzothiazole Benzothiazole Analogs mitochondrion Mitochondrion benzothiazole->mitochondrion induces stress bax Bax/Bak Activation mitochondrion->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 forms apoptosome with caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway activated by benzothiazole analogs.

G Inhibition of PI3K/AKT Survival Pathway by Benzothiazole Analogs benzothiazole Benzothiazole Analogs pi3k PI3K benzothiazole->pi3k inhibits akt AKT pi3k->akt activates bad Bad akt->bad inhibits cell_survival Cell Survival akt->cell_survival promotes apoptosis Apoptosis bad->apoptosis promotes

Caption: PI3K/AKT signaling pathway inhibited by benzothiazole analogs.

References

A Comparative Spectroscopic Analysis of 2-Chlorobenzothiazole and 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, supported by experimental data and protocols.

This guide provides an objective comparison of the spectroscopic properties of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, two benzothiazole derivatives of significant interest in various fields, including medicinal chemistry and materials science. Understanding their distinct spectral features is crucial for their identification, characterization, and application in research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides detailed experimental methodologies, and visualizes the structural relationship and tautomerism that differentiate these two compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-chlorobenzothiazole and 2-mercaptobenzothiazole, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Compound Spectroscopy Solvent Chemical Shifts (δ, ppm)
2-Chlorobenzothiazole ¹H NMRCDCl₃Aromatic protons typically appear in the range of 7.3-8.1 ppm.[1][2]
¹³C NMRCDCl₃C2 (carbon attached to Cl and N) is significantly downfield. Aromatic carbons appear in the range of 120-155 ppm.[3][4]
2-Mercaptobenzothiazole ¹H NMRDMSO-d₆Aromatic protons typically appear in the range of 7.1-7.9 ppm. A broad singlet for the N-H proton of the dominant thione tautomer is observed around 13.7-14.0 ppm.[5][6]
¹³C NMRDMSO-d₆ / CD₂Cl₂The C=S carbon of the thione tautomer appears at a characteristic downfield shift of approximately 191-200 ppm. Aromatic carbons are observed in the 110-153 ppm range.[5]
Table 2: IR, UV-Vis, and Mass Spectrometry Data
Compound Spectroscopy Key Data
2-Chlorobenzothiazole IR (ATR)Characteristic peaks for C=N stretching and aromatic C-H and C=C vibrations.[7]
UV-VisAbsorption maximum (λmax) typically observed around 285 nm in dichloromethane.[7][8]
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak due to the ³⁷Cl isotope.[9]
2-Mercaptobenzothiazole IR (KBr disc / ATR)Prominent C=S stretching vibration for the thione tautomer. N-H stretching may also be observed.[10][11][12] The S-H stretching band for the thiol tautomer is typically absent, indicating the predominance of the thione form.[13]
UV-VispH-dependent absorption spectra due to tautomerism and deprotonation.[14][15][16]
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z 167.[9]

Key Differentiator: Tautomerism in 2-Mercaptobenzothiazole

A crucial distinction between the two molecules is the existence of thione-thiol tautomerism in 2-mercaptobenzothiazole. Spectroscopic evidence, particularly from NMR and IR, strongly indicates that the equilibrium lies significantly towards the thione form (1,3-benzothiazole-2(3H)-thione).[5][13][17] This is in contrast to 2-chlorobenzothiazole, which does not exhibit such tautomerism.

tautomerism cluster_2MBT 2-Mercaptobenzothiazole Tautomerism Thiol_Form Thiol Form (2-mercaptobenzothiazole) Thione_Form Thione Form (1,3-benzothiazole-2(3H)-thione) (Predominant) Thiol_Form->Thione_Form Equilibrium

Figure 1. Thione-thiol tautomerism in 2-mercaptobenzothiazole.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, based on common laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR Method:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.[7]

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[18]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for these compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector: Use a split/splitless injector, with the injector port held at a high temperature (e.g., 270 °C).[7]

    • Column: Employ a suitable capillary column (e.g., HP-5MS).

    • Oven Program: Use a temperature program to separate the components, for example, starting at 80 °C and ramping up to 250 °C.[7]

    • Carrier Gas: Use helium as the carrier gas.[7]

  • MS Detection:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.[7]

    • Mass Analyzer: Record the mass spectrum over a suitable m/z range (e.g., 50-400).[7]

Chemical Relationship and Synthesis

2-Mercaptobenzothiazole can be synthesized from 2-chlorobenzothiazole, highlighting a direct chemical link between the two compounds. This transformation is a key reaction in the synthesis of various benzothiazole derivatives.

synthesis 2_chloro 2-Chlorobenzothiazole 2_mercapto 2-Mercaptobenzothiazole 2_chloro->2_mercapto Nucleophilic Aromatic Substitution NaSH Sodium Hydrosulfide (NaSH) NaSH->2_mercapto

Figure 2. Synthesis of 2-mercaptobenzothiazole from 2-chlorobenzothiazole.

This synthetic relationship underscores the importance of being able to spectroscopically differentiate between the starting material and the product. The distinct spectroscopic signatures discussed in this guide provide the necessary tools for monitoring such chemical transformations and confirming the identity of the synthesized compounds.

References

Comparative Guide to the Enzyme Inhibition Profile of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes the enzyme inhibitory activities of various benzothiazole derivatives based on available scientific literature. Direct experimental data specifically for 2-Chloro-4-methylbenzothiazole derivatives was not prominently available in the reviewed literature. The presented data pertains to structurally related benzothiazole analogues and should be considered as a comparative reference for potential inhibitory activities.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the enzyme inhibitory potential of various substituted benzothiazole derivatives against several key enzyme targets implicated in a range of diseases, including neurodegenerative disorders, cancer, and microbial infections. The data and protocols are compiled from multiple research articles to offer a comprehensive resource for researchers in the field of drug discovery and development.

I. Inhibition of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1] Several studies have highlighted the potential of benzothiazole derivatives as potent MAO inhibitors.

Comparative Inhibition Data (IC50 Values)
Compound ClassDerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
2-Methylbenzothiazole Derivatives 4dMAO-A0.218--
5eMAO-A0.132--
4dMAO-B0.0046--
5cMAO-B0.0056--
5dMAO-B0.0052--
5eMAO-B0.0054--
Benzothiazole-Piperazine Derivatives 4fMAO-B0.0403Selegiline0.0374
4aMAO-B0.0674--
4mMAO-B0.0567--
Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of the benzothiazole derivatives against human MAO-A and MAO-B can be determined using a fluorometric method.

  • Enzyme and Substrate: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate for MAO-A, and 4-(dimethylamino)cinnamaldehyde is used for MAO-B.

  • Assay Buffer: The assay is typically performed in a potassium phosphate buffer (pH 7.4).

  • Procedure:

    • The test compounds are pre-incubated with the respective MAO isoform for a defined period (e.g., 15 minutes) at 37°C.

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by the addition of a stopping solution (e.g., NaOH).

    • The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MAO MAO Enzyme (A or B) Preincubation Pre-incubation (15 min, 37°C) MAO->Preincubation Inhibitor Benzothiazole Derivative Inhibitor->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Incubation Incubation (30 min, 37°C) Preincubation->Incubation Add Substrate Substrate Substrate (e.g., Kynuramine) Substrate->Incubation Stop Stop Reaction (NaOH) Incubation->Stop Fluorescence Measure Fluorescence Stop->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.

II. Inhibition of Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Comparative Inhibition Data (IC50 Values)
Compound ClassDerivativeTargetIC50 (nM)Reference CompoundIC50 (nM)
Benzothiazole-Piperazine Derivatives 4fAChE23.4 ± 1.1Donepezil20.1 ± 1.4
4gAChE36.7 ± 1.4--
4mAChE27.8 ± 1.0--
4nAChE42.1 ± 1.8--
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is commonly determined using a modified Ellman's spectrophotometric method.[2]

  • Enzymes and Substrates: Electric eel AChE and equine serum BChE are used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) serve as substrates, respectively.

  • Reagents: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • Procedure:

    • The enzyme solution is pre-incubated with the test compound for a specific duration (e.g., 15 minutes) at 37°C.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated.

AChE_Inhibition_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE_node Acetylcholinesterase (AChE) ACh->AChE_node Hydrolysis Choline Choline AChE_node->Choline Acetate Acetate AChE_node->Acetate Inhibitor Benzothiazole Derivative Inhibitor->AChE_node Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by Benzothiazole Derivatives.

III. Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been investigated as potential kinase inhibitors.

Comparative Inhibition Data (GI50/IC50 Values)
Compound ClassCancer Cell LineGI50/IC50
Dichlorophenyl-containing chlorobenzothiazole HOP-92 (Non-small cell lung cancer)71.8 nM (GI50)
2-Aminobenzothiazole derivative HCT116 (Colon cancer)6.43 ± 0.72 µM (IC50)
A549 (Lung cancer)9.62 ± 1.14 µM (IC50)
A375 (Melanoma)8.07 ± 1.36 µM (IC50)
Experimental Protocol: EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[3]

  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the EGFR kinase enzyme, a synthetic peptide substrate, and the test compound dissolved in DMSO.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor Benzothiazole Derivative Inhibitor->EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR Signaling by Benzothiazole Derivatives.

IV. Inhibition of Other Enzymes

Benzothiazole derivatives have also shown inhibitory activity against other enzymes, including carbonic anhydrase, urease, and α-glucosidase.

Comparative Inhibition Data
Enzyme TargetDerivative Class/CompoundInhibition ParameterValue
Carbonic Anhydrase (hCA I) 2-amino-4-(4-chlorophenyl)thiazoleKi0.008 ± 0.001 µM
Urease Benzothiazole derivative 3bIC506.01 ± 0.23 µM
α-Glucosidase Benzothiazole-triazole derivative 6sIC5020.7 µM
Experimental Protocols
  • Carbonic Anhydrase Inhibition Assay: The assay typically involves measuring the esterase activity of the enzyme using 4-nitrophenyl acetate as a substrate. The hydrolysis of the substrate is monitored spectrophotometrically at 400 nm.

  • Urease Inhibition Assay: The Berthelot method is commonly used, where the amount of ammonia produced from the hydrolysis of urea is quantified spectrophotometrically.

  • α-Glucosidase Inhibition Assay: The inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside, which is monitored spectrophotometrically at 405 nm.

Conclusion

The reviewed literature demonstrates that the benzothiazole scaffold is a versatile platform for the design of potent inhibitors against a variety of enzymes. While specific data for this compound derivatives is limited, the presented findings for analogous compounds, including those with chloro and methyl substitutions at various positions, provide a strong rationale for the synthesis and evaluation of this specific subclass of compounds. The experimental protocols and comparative data in this guide can serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel benzothiazole derivatives. Further investigation into the structure-activity relationships of this compound derivatives is warranted to elucidate their specific enzyme inhibition profiles and potential as drug candidates.

References

A Comparative Guide to the Anticancer Activity of Benzothiazole Derivatives with a Focus on 2-Chloro-4-methylbenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of various benzothiazole derivatives, with a specific focus on chloro- and methyl-substituted analogs related to 2-Chloro-4-methylbenzothiazole. Due to the limited availability of public data on the specific anticancer activity of this compound, this document leverages experimental data from closely related compounds to offer insights into its potential efficacy and mechanisms of action.

Comparative Anticancer Activity

The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the in vitro cytotoxic activity (IC50/GI50 values) of various chloro- and methyl-substituted benzothiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Chloro-Substituted Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[1][2]
6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineA431 (Epidermoid carcinoma), A549 (Lung), H1299 (Lung)Not specified, but significantly inhibitory[3]
6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amineA431, A549, H1299Not specified, but significantly inhibitory[3]
1-(3-(6-chlorobenzo[d]thiazol-2-ylamino)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl) thioureaHuman small cell lung carcinoma, Mouse melanoma, Human larynx epithelial carcinomaMild to moderate activity[4]
2-aminobenzothiazole derivative with 4-fluoro-3-chloro aniline moietyMCF-7 (Breast), HeLa (Cervical)15-30, 33-48[5]

Table 2: Cytotoxicity of Methyl- and other Substituted Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Substituted phenylamino based methoxy methylbenzothiazoleHeLa (Cervical)0.6 ± 0.29[1]
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon), A549 (Lung), A375 (Melanoma)6.43 ± 0.72, 9.62 ± 1.14, 8.07 ± 1.36[6]
2-aminobenzothiazole-TZD series (Compound 20)HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)9.99, 7.44, 8.27[6]
2-aminobenzothiazole with 1,3,4-oxadiazole moiety (Compound 24)C6 (Glioma), A549 (Lung)4.63 ± 0.85, 39.33 ± 4.04[6]
Sulphonamide based methylsulfonyl benzothiazoleMCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma)34.5, 44.15, 36.1[2]

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test benzothiazole compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[7][8]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, a common mechanism of cell death induced by anticancer agents.

Objective: To quantify the percentage of apoptotic cells after treatment with a test compound.

Materials:

  • Cancer cell lines

  • Test benzothiazole compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9]

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Benzothiazole Benzothiazole Benzothiazole->EGFR Inhibition Bcl-2 Bcl-2 Benzothiazole->Bcl-2 Inhibition AKT AKT PI3K->AKT AKT->Bcl-2 Activates Proliferation Proliferation AKT->Proliferation Promotes ERK->Proliferation Promotes Bax Bax Bcl-2->Bax Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

Caption: General experimental workflow for anticancer drug discovery.

References

Comparative Antimicrobial Spectrum of Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various benzothiazole derivatives, offering insights into the potential of the 2-Chloro-4-methylbenzothiazole scaffold. While direct and extensive research on the antimicrobial spectrum of this compound derivatives is limited in the reviewed literature, this guide synthesizes available data on structurally related compounds to provide a valuable comparative analysis.

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial pathways, such as DNA gyrase and dihydrofolate reductase.[3] Structural modifications to the benzothiazole core, including the introduction of halogen and alkyl groups, have been shown to significantly influence their antimicrobial potency and spectrum.[3]

Comparative Antimicrobial Activity of Substituted Benzothiazole Derivatives

To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzothiazole derivatives against a panel of clinically relevant microbial strains. This data, extracted from multiple studies, highlights the impact of different substituents on the antimicrobial activity of the benzothiazole scaffold.

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungal StrainsReference
Staphylococcus aureus (MIC µg/mL)Enterococcus faecalis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
2-Amino-6-chlorobenzothiazole derivatives Moderate ActivityNot ReportedModerate ActivityNot Reported
Thiazolidin-4-one derivatives of benzothiazole Not ReportedNot Reported0.09 - 0.18 mg/mL0.09 - 0.18 mg/mL
Dialkyne substituted 2-aminobenzothiazole (Compound 3e) 3.123.123.123.12
Dialkyne substituted 2-aminobenzothiazole (Compound 3n) Moderate to WeakModerate to WeakModerate to WeakModerate to Weak
Benzothiazole-thiazole hybrids Potent ActivityNot ReportedPotent ActivityNot Reported
N-(benzo[d]thiazol-2-yl)-2-chloroacetamides Low MIC valuesNot ReportedLow MIC valuesNot Reported

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the cited studies for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

Synthesis of Benzothiazole Derivatives

A common synthetic route for obtaining 2-substituted benzothiazole derivatives involves the condensation of o-aminothiophenol with various carboxylic acids or their derivatives.

General Procedure:

  • A mixture of an appropriately substituted o-aminothiophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in a solvent such as ethanol or dimethylformamide (DMF).

  • A catalytic amount of a condensing agent, like polyphosphoric acid (PPA) or a carbodiimide, may be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into ice-cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the pure benzothiazole derivative.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the target microorganism (adjusted to a specific McFarland standard) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and evaluation of antimicrobial benzothiazole derivatives and a conceptual representation of their potential mechanisms of action.

Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

G Potential Mechanisms of Antimicrobial Action cluster_targets Potential Microbial Targets cluster_effects Resulting Effects compound Benzothiazole Derivative dna_gyrase DNA Gyrase compound->dna_gyrase dhfr Dihydrofolate Reductase compound->dhfr cell_wall Cell Wall Synthesis compound->cell_wall other_enzymes Other Essential Enzymes compound->other_enzymes dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication folate_synthesis Disruption of Folate Synthesis dhfr->folate_synthesis cell_lysis Cell Lysis cell_wall->cell_lysis metabolic_disruption Metabolic Disruption other_enzymes->metabolic_disruption cell_death Bacterial/Fungal Cell Death dna_replication->cell_death folate_synthesis->cell_death cell_lysis->cell_death metabolic_disruption->cell_death

Caption: Conceptual diagram of potential antimicrobial mechanisms of benzothiazole derivatives.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-4-methylbenzothiazole, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several distinct synthetic pathways. This guide provides an objective comparison of two primary routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Chlorination of 2-Mercapto-4-methylbenzothiazole

This is a widely utilized and direct method for the synthesis of this compound. The process involves two main stages: the synthesis of the 2-mercapto precursor followed by its direct chlorination.

Stage 1: Synthesis of 2-Mercapto-4-methylbenzothiazole

The precursor, 2-mercapto-4-methylbenzothiazole, is synthesized from o-toluidine, carbon disulfide, and sulfur. This reaction is typically carried out under high temperature and pressure.

Stage 2: Chlorination with Sulfuryl Chloride

The 2-mercapto intermediate is then chlorinated using a powerful chlorinating agent such as sulfuryl chloride (SO₂Cl₂). Recent studies have shown that the addition of a controlled amount of water can significantly improve the reproducibility and yield of this reaction by forming an acidic environment through the partial hydrolysis of sulfuryl chloride.[1]

Experimental Protocol (Route 1)

Synthesis of 2-Mercapto-4-methylbenzothiazole:

  • Charge a high-pressure reactor with o-toluidine, sulfur, and carbon disulfide.

  • Heat the reactor to approximately 275°C. The pressure will rise significantly.

  • Maintain the reaction at this temperature for 2.5 hours.

  • After cooling, the reaction mixture is treated with an aqueous sodium hydroxide solution.

  • The resulting crude product is isolated by acidification with hydrochloric acid, followed by filtration.

Chlorination to this compound:

  • To a stirred solution of 2-mercapto-4-methylbenzothiazole, add sulfuryl chloride over a short period at ambient temperature (around 25°C).

  • Allow the mixture to react for approximately one hour.

  • Carefully quench the reaction by adding ice and water to decompose any excess sulfuryl chloride.

  • The oily layer containing the product is separated, washed multiple times with water, and then purified by distillation under reduced pressure.

Route 2: Synthesis from 2-Amino-4-methylbenzothiazole via Sandmeyer Reaction

This alternative route involves the initial synthesis of 2-amino-4-methylbenzothiazole, which is then converted to the target 2-chloro derivative through a Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-4-methylbenzothiazole

2-Amino-4-methylbenzothiazole can be prepared from o-tolylthiourea through a cyclization reaction using chlorine gas in a suitable solvent like methylene chloride.

Stage 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide.[2][3] It involves the diazotization of the 2-amino-4-methylbenzothiazole using a nitrite source in a strong acid, followed by the introduction of a copper(I) chloride catalyst. However, the Sandmeyer reaction on 2-aminobenzothiazoles can be challenging, sometimes resulting in low yields and the formation of byproducts.[4] The stability of the diazonium salt intermediate can also be a concern.[5]

Experimental Protocol (Route 2)

Synthesis of 2-Amino-4-methylbenzothiazole:

  • Suspend o-tolylthiourea in methylene chloride and cool the mixture.

  • Introduce chlorine gas into the suspension while maintaining a low temperature.

  • The resulting hydrochloride salt of 2-amino-4-methylbenzothiazole precipitates.

  • The free base is obtained by treating the hydrochloride salt with an aqueous sodium hydroxide solution.

Sandmeyer Reaction to this compound:

  • Dissolve 2-amino-4-methylbenzothiazole in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and then heat to facilitate the evolution of nitrogen gas.

  • The product is then isolated by extraction and purified by distillation.

Quantitative Data Comparison

ParameterRoute 1: Chlorination of 2-Mercapto PrecursorRoute 2: From 2-Amino Precursor (Sandmeyer)
Starting Materials o-Toluidine, Carbon Disulfide, Sulfur, Sulfuryl Chlorideo-Toluidine, Thiocyanate, Chlorine, Sodium Nitrite, Copper(I) Chloride
Number of Steps 22
Reported Yield Generally high to excellent for the chlorination step.[1]Can be variable and sometimes low for the Sandmeyer step.[4]
Reaction Conditions High temperature/pressure for precursor; mild for chlorination.Mild to low temperatures for all steps.
Reagent Hazards Carbon disulfide (flammable, toxic), sulfuryl chloride (corrosive).Chlorine gas (toxic), diazonium salts (potentially explosive).[5]
Scalability Generally considered scalable.The Sandmeyer reaction can pose scalability challenges due to the nature of the diazonium intermediate.[5]

Visualizing the Synthetic Pathways

Diagrams of Synthetic Routes and Experimental Workflow

Synthetic_Route_1 cluster_0 Route 1: Chlorination of 2-Mercapto-4-methylbenzothiazole A o-Toluidine B 2-Mercapto-4-methylbenzothiazole A->B CS₂, S High T, P C This compound B->C SO₂Cl₂ (H₂O optional) Synthetic_Route_2 cluster_1 Route 2: Sandmeyer Reaction of 2-Amino-4-methylbenzothiazole D o-Tolylthiourea E 2-Amino-4-methylbenzothiazole D->E Cl₂ F Diazonium Salt Intermediate E->F NaNO₂, HCl G This compound F->G CuCl Experimental_Workflow start Select Synthetic Route prep Prepare Starting Materials start->prep reaction Perform Chemical Synthesis prep->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Crystallization) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end Final Product analysis->end

References

A Comparative Guide to Analytical Methods for 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of 2-Chloro-4-methylbenzothiazole, a crucial intermediate in pharmaceutical synthesis, necessitates validated analytical methods. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. While specific validated methods for this compound are not widely published, this document outlines proposed methods based on established practices for structurally similar benzothiazole derivatives.[1][2][3] The presented data is hypothetical yet representative of typical validation performance for such analyses, offering a framework for laboratory implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended application of the data. The following table summarizes the key performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Selectivity GoodExcellent
Typical Run Time 10 - 15 minutes20 - 30 minutes
Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and should be optimized and fully validated in the user's laboratory.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on the UV absorbance of similar benzothiazole structures).

  • Injection Volume: 10 µL.[5]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.[5]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.[6]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or for trace-level impurity profiling.[2][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[2]

  • Injector Temperature: 280°C.[2] It is important to note that some benzothiazole derivatives can degrade at high injector temperatures. A programmable temperature vaporization (PTV) inlet can be used to mitigate this.[8]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Extract the sample with a suitable organic solvent. The extraction method will need to be optimized based on the sample matrix. The final extract should be filtered or centrifuged before injection.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible.[9][10] The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation DevelopMethod Develop Analytical Method Specificity Specificity / Selectivity DevelopMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineAnalysis Routine Analysis Robustness->RoutineAnalysis G cluster_0 Core Validation Parameters cluster_1 Method Performance Characteristics cluster_2 Data Quality Outcome Accuracy Accuracy (Trueness) ReliableResults Reliable & Reproducible Results Accuracy->ReliableResults Precision Precision (Closeness of Agreement) Precision->ReliableResults Linearity Linearity Linearity->Accuracy Selectivity Selectivity Selectivity->Accuracy LOD_LOQ LOD & LOQ LOD_LOQ->ReliableResults Robustness Robustness Robustness->Precision

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylbenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-4-methylbenzothiazole, a halogenated organic compound. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As a chlorinated heterocyclic compound, it should be handled with care. While a specific Safety Data Sheet (SDS) for this compound was not identified, related benzothiazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Covering A standard laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams. This is crucial for proper treatment and can significantly impact disposal costs. Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Waste Collection:

    • Solid Waste: Collect solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible container designated for halogenated organic liquid waste.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • Relevant hazard pictograms (e.g., harmful, irritant)

  • Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste.

Experimental Protocol: Waste Characterization (If Required)

In some instances, a waste profile may be required by the disposal facility. This typically involves providing information from the Safety Data Sheet. If an SDS is unavailable, the following experimental protocols for determining key waste characteristics may be necessary. These tests should only be performed by trained personnel in a controlled laboratory setting.

pH Determination:

  • Objective: To determine the corrosivity of a liquid waste sample.

  • Methodology:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Take a representative sample of the liquid waste.

    • Immerse the calibrated pH electrode in the sample.

    • Record the stable pH reading.

    • A pH of ≤ 2 or ≥ 12.5 would classify the waste as corrosive.

Flash Point Test:

  • Objective: To determine the ignitability of a liquid waste sample.

  • Methodology:

    • Use a Pensky-Martens closed-cup flash point tester.

    • Place the liquid waste sample in the test cup.

    • Heat the sample at a slow, constant rate while stirring.

    • Introduce an ignition source into the vapor space at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors of the material ignite.

    • A flash point of < 140°F (60°C) typically classifies the waste as ignitable.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and protocols.

References

Essential Safety and Operational Guide for 2-Chloro-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-4-methylbenzothiazole in a laboratory setting. All procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure to skin, eyes, and the respiratory system.[1][2][3][4][5] The following table summarizes the required PPE.

Equipment/ProtocolSpecificationPurpose
Ventilation Chemical Fume HoodTo prevent inhalation of vapors and contain any odors.[1]
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from splashes.[1][2]
Hand Protection Nitrile or Neoprene GlovesTo prevent skin contact. Gloves should be inspected for any signs of degradation before and during use.[1]
Body Protection Laboratory CoatTo protect from spills and contamination.[1][2]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRecommended if ventilation is inadequate or if aerosols are generated.[1][6]

Health Hazard Summary

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It is harmful if swallowed or in contact with skin.[8][9]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral) Category 4Harmful if swallowed.[8][9][10]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[8][9]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[8][9]
Skin Irritation Category 2Causes skin irritation.[7][8]
Serious Eye Irritation Category 2ACauses serious eye irritation.[7][8]
Specific target organ toxicity - single exposure Category 3May cause respiratory irritation.[7][8]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the necessary steps.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse.[7]
Inhalation Remove the person from exposure to fresh air immediately.[6][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6][7] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[7] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7]

Handling and Storage Protocols

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid breathing dust, vapor, mist, or gas.[6]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[6][7][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[12]

  • Minimize dust generation and accumulation.[6]

Storage:

  • Store in a tightly closed container.[6][7]

  • Keep in a cool, dry, and well-ventilated area.[6][7]

  • Store away from incompatible substances and sources of ignition.[6]

  • Keep the container tightly closed to prevent moisture contamination.[11]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.[1]

  • Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to cover the spill.[7][13]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Protocol:

  • All waste containing this compound must be treated as hazardous waste.[13]

  • Solid Waste: Collect any solid waste, including contaminated items like weighing paper or disposable spatulas, in a clearly labeled, sealed container.[13]

  • Liquid Waste: Collect any solutions in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.[13]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".[13]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[13]

  • Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and proper disposal.[13] Do not dispose of this chemical down the drain or in regular trash.[13]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Waste Management cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh/Measure Chemical prep_hood->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate spill_contain Contain Spill with Absorbent handling_reaction->spill_contain If Spill Occurs cleanup_segregate Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Containers Correctly cleanup_segregate->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store disposal_contact Contact EHS for Waste Pickup cleanup_store->disposal_contact spill_collect Collect Contaminated Material spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylbenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.